molecular formula C9H10N2O B2726246 2,3-dihydro-1H-indole-1-carboxamide CAS No. 56632-33-8

2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B2726246
CAS No.: 56632-33-8
M. Wt: 162.192
InChI Key: OFLWZAHKUJNRML-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indole-1-carboxamide is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLWZAHKUJNRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Molecular weight and structural formula of 2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,3-Dihydro-1H-indole-1-carboxamide Classification: Heterocyclic Urea Derivative | CAS: 110660-78-1 (Generic/Related) | Role: Synthetic Intermediate & Pharmacophore Fragment

Executive Summary

2,3-dihydro-1H-indole-1-carboxamide (also known as N-carbamoylindoline or 1-indolinecarboxamide) is a bicyclic organic compound featuring a benzene ring fused to a nitrogen-containing five-membered ring (indoline), derivatized at the nitrogen (N1) position with a primary amide group.[1][2][3][4][5][6][7]

Unlike indole, the 2,3-position is saturated, rendering the nitrogen more basic and nucleophilic, allowing for stable urea formation. This molecule serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and anticonvulsants where the urea moiety acts as a directional hydrogen bond donor/acceptor.

Part 1: Physicochemical Specifications

The following data establishes the baseline identity of the compound. Researchers must verify these parameters prior to utilizing the material in synthesis or biological assays.

ParameterValueTechnical Note
Molecular Formula C₉H₁₀N₂O Carbon (66.65%), Hydrogen (6.21%), Nitrogen (17.27%), Oxygen (9.86%)
Molecular Weight 162.19 g/mol Monoisotopic Mass: 162.079 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale beige.[1][3][6]
Melting Point 158–162 °CSharp melting point indicates high purity; broad range suggests urea hydrolysis.
Solubility DMSO, Methanol, DMFLimited solubility in water; insoluble in non-polar alkanes (Hexane).
H-Bond Donors 1 (Amide NH₂)The N1-nitrogen is non-basic due to amide resonance.
H-Bond Acceptors 1 (Carbonyl Oxygen)Primary site for receptor interaction.
Structural Visualization

The following diagram illustrates the connectivity, highlighting the saturation at C2-C3 and the carbamoyl functionality at N1.

Figure 1: Connectivity map of 2,3-dihydro-1H-indole-1-carboxamide. Note the N1-C=O urea linkage.

Part 2: Synthetic Architecture

Synthesis of 1-carboxamides from secondary amines (like indoline) requires controlled carbamoylation. The most robust, scalable protocol involves the nucleophilic attack of indoline on isocyanic acid generated in situ.

Protocol: Acid-Mediated Carbamoylation

Reaction: Indoline + Sodium Cyanate (NaOCN) + Acetic Acid


 Product
  • Reagent Preparation:

    • Dissolve Indoline (1.0 eq) in Glacial Acetic Acid (AcOH) and water (1:1 v/v ratio).

    • Why: AcOH acts as both solvent and proton source to generate isocyanic acid (HNCO) from cyanate.

  • Nucleophilic Addition:

    • Prepare a solution of Sodium Cyanate (NaOCN, 1.5 eq) in minimal water.

    • Add the NaOCN solution dropwise to the indoline mixture at 0–5 °C .

    • Critical Control: Low temperature prevents the polymerization of isocyanic acid into cyanuric acid.

  • Propagation & Quenching:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Precipitation of the urea product usually occurs as the reaction proceeds.

  • Isolation:

    • Dilute with ice-cold water.[8] Filter the solid precipitate.[5]

    • Wash the cake with cold water (to remove excess acid/salts) and diethyl ether (to remove unreacted indoline).

    • Recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

Synthesis_Workflow Indoline Starting Material: Indoline (Secondary Amine) Mix Step 1: Solubilization (0°C) Indoline->Mix NaOCN Reagent: Sodium Cyanate HNCO_Gen In Situ Generation of Isocyanic Acid (HNCO) NaOCN->HNCO_Gen AcOH Catalyst/Solvent: Acetic Acid (aq) AcOH->Mix Attack Step 2: Nucleophilic Attack (N-Carbamoylation) Mix->Attack HNCO_Gen->Attack Active Species Precip Step 3: Precipitation (RT, 4-6 hrs) Attack->Precip Product Final Product: 2,3-dihydro-1H-indole-1-carboxamide Precip->Product

Figure 2: Step-by-step reaction pathway for the synthesis of the target molecule via isocyanic acid.

Part 3: Structural Analysis & Identification

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic fingerprints.

Proton NMR (¹H-NMR) in DMSO-d₆

The spectrum will display distinct regions corresponding to the aliphatic ring, the aromatic system, and the amide protons.

  • Amide Region (Broad Singlet, ~6.0 – 6.5 ppm):

    • Signal: 2H exchangeable singlet (

      
      ).
      
    • Diagnostic: If this peak is absent, the reaction failed. If it integrates to 1H, you may have formed a dimer or side product.

  • Aromatic Region (Multiplets, 6.9 – 8.0 ppm):

    • Signal: 4H total.

    • Shift: The proton at position 7 (ortho to the Nitrogen) will be significantly deshielded (shifted downfield, ~7.8–8.0 ppm) due to the anisotropy of the adjacent carbonyl group.

  • Aliphatic Region (Triplets, 3.0 – 4.0 ppm):

    • Signal: Two triplets, each integrating to 2H.

    • Assignment:

      
       (~3.9 ppm) and 
      
      
      
      (~3.1 ppm).
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Expected Peak:

    
    
    
  • Adducts: Sodium adduct

    
     is common in unpurified samples.
    

Part 4: Medicinal Chemistry Applications

The 1-carbamoylindoline scaffold is not merely a synthetic curiosity; it represents a "privileged structure" in drug design.[7]

Kinase Inhibition (ATP-Binding Pocket)

The urea motif (


) acts as a "hinge binder." In the context of 1-carboxamide:
  • The Carbonyl Oxygen serves as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.

  • The Primary Amide (

    
    )  serves as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.
    
  • Relevance: This motif mimics the adenosine ring of ATP, making it a competitive inhibitor scaffold.

Factor Xa and Thrombin Inhibition

Indoline derivatives are frequently explored as S1 pocket binders in serine protease inhibitors. The rigidity of the fused indoline ring restricts the conformational entropy of the molecule, potentially increasing binding affinity compared to flexible diethylamine analogs.

Synthetic Utility (Silodosin Analogues)

While Silodosin (Rapaflo) utilizes an indoline-7-carboxamide core, the 1-position protection/derivatization is a standard strategy to modulate lipophilicity (LogP) and metabolic stability. The 1-carboxamide is metabolically more stable than a simple 1-acetyl group against esterases/amidases in plasma.

References

  • PubChem. Compound Summary: 2,3-dihydro-1H-indole-1-carboxamide (CID 69368). National Library of Medicine. [Link]

  • Kurita, K., et al. Synthesis and properties of polyureas from 1,1'-carbonylbis-indoline. Journal of Polymer Science. (Context on Indoline-Urea stability). [Link]

  • Google Patents.Process for the synthesis of indoline derivatives (WO2012131710A2). (Industrial context for indoline scaffolds).

Sources

2,3-dihydro-1H-indole-1-carboxamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-dihydro-1H-indole-1-carboxamide (also known as 1-carbamoylindoline), a significant heterocyclic scaffold in medicinal chemistry.

Executive Summary

2,3-dihydro-1H-indole-1-carboxamide is the urea derivative of indoline (2,3-dihydroindole). Structurally, it consists of a bicyclic indoline core where the nitrogen atom at position 1 is substituted with a primary carboxamide group (-CONH₂). This moiety transforms the basic secondary amine of indoline into a neutral, planar urea functionality, significantly altering the molecule's electronic properties and hydrogen-bonding capability. It serves as a critical intermediate in the synthesis of sulfonamide diuretics (e.g., analogs of Indapamide) and is an active pharmacophore in antiviral and anticonvulsant research.

Chemical Identity & Identifiers

ParameterDetail
CAS Number 56632-33-8
IUPAC Name 2,3-dihydro-1H-indole-1-carboxamide
Common Synonyms 1-Carbamoylindoline; Indoline-1-carboxamide; 1-Aminocarbonylindoline
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
SMILES NC(=O)N1CCC2=CC=CC=C12
InChI Key BROIJIZBCLZVNK-UHFFFAOYSA-N

Physiochemical Properties[3]

  • Physical State: Solid (typically off-white to pale beige crystalline powder).

  • Melting Point: Typically ranges between 150–160 °C (derivative dependent; specific experimental values for the parent compound vary by purity).

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol.

    • Low: Water (due to the lipophilic indoline core), Hexane, Diethyl ether.

  • LogP (Predicted): ~1.29 (Moderate lipophilicity, suitable for membrane permeability).

  • Acidity/Basicity: The urea nitrogen (NH₂) is weakly acidic (pKa ~13-14) and non-basic. The indoline nitrogen is non-basic due to amide resonance.

Synthetic Pathways[4][5][6]

The synthesis of 2,3-dihydro-1H-indole-1-carboxamide relies on converting the secondary amine of indoline into a urea. The most robust laboratory method involves the reaction of indoline with sodium cyanate under acidic conditions.

Method A: Acid-Catalyzed Carbamoylation (Standard Protocol)

This method utilizes sodium cyanate (NaOCN) as the source of the carbamoyl group. It is preferred for its mild conditions and high yield.

Reaction Logic:

  • Protonation: Acetic acid or HCl protonates the sodium cyanate to generate isocyanic acid (HN=C=O) in situ.

  • Nucleophilic Attack: The lone pair of the indoline nitrogen attacks the electrophilic carbon of isocyanic acid.

  • Tautomerization: The resulting intermediate rearranges to form the stable urea product.

Protocol:

  • Dissolve Indoline (1.0 eq) in glacial acetic acid (or dilute HCl).

  • Add Sodium Cyanate (NaOCN, 1.5 eq) dissolved in a minimum amount of water dropwise at room temperature.

  • Stir the mixture for 2–4 hours. A precipitate typically forms as the urea product is less soluble than the starting amine.

  • Workup: Pour the reaction mixture into ice-water. Filter the solid precipitate.

  • Purification: Recrystallize from ethanol/water to yield the pure carboxamide.

Method B: Urea Fusion (Industrial/Green)

Heating indoline with urea at elevated temperatures (>130 °C) drives off ammonia to form the product. This avoids solvents but requires careful temperature control to prevent polymerization.

Visualization of Synthesis Workflow

Synthesis Indoline Indoline (C8H9N) Intermediate Transition State [Indoline-H-N=C=O] Indoline->Intermediate Nucleophilic Attack Reagents NaOCN + AcOH (In situ HN=C=O) Reagents->Intermediate Product 1-Carbamoylindoline (C9H10N2O) Intermediate->Product Tautomerization

Caption: Figure 1. Acid-catalyzed synthesis of 1-carbamoylindoline via isocyanic acid generation.

Structural Analysis & Characterization

To validate the synthesis, the following spectral features are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 6.0–6.5 ppm (br s, 2H): Characteristic signal for the primary amide -NH₂ protons. This confirms the formation of the urea.

    • δ 3.8–4.0 ppm (t, 2H): Triplet for the N-CH₂ protons of the indoline ring. These shift downfield compared to free indoline due to the electron-withdrawing carbonyl group.

    • δ 3.0–3.2 ppm (t, 2H): Triplet for the benzylic Ar-CH₂ protons.

    • δ 6.8–8.0 ppm (m, 4H): Aromatic protons. The proton at position 7 (ortho to nitrogen) often shifts downfield due to the anisotropic effect of the carbonyl.

  • IR Spectroscopy:

    • 3300–3450 cm⁻¹: Distinct doublet for primary amide N-H stretching.

    • 1650–1690 cm⁻¹: Strong Carbonyl (C=O) stretching vibration (Amide I band).

Pharmaceutical & Research Applications[7]

The 1-carbamoylindoline scaffold is a "privileged structure" in drug discovery, offering rigidification of the urea geometry.

Antiviral Agents (HCV & HBV)

Researchers have utilized the indoline-1-carboxamide core to develop inhibitors for Hepatitis C Virus (HCV). The scaffold acts as a bioisostere for thioureas, providing better metabolic stability while maintaining hydrogen bonding interactions with viral polymerase enzymes.

CNS Active Agents (Anticonvulsants)

The structural similarity to carbamazepine (a dibenzazepine carboxamide) suggests potential in treating epilepsy. The 1-carbamoylindoline moiety mimics the cis-amide conformation required for binding to voltage-gated sodium channels.

Synthetic Intermediate for Sulfonylureas

This compound is a precursor for complex sulfonamide diuretics. The free NH₂ group can be further derivatized (e.g., with sulfonyl chlorides) to create high-affinity ligands for the sulfonylurea receptor (SUR).

Application Logic Diagram

Applications Core 1-Carbamoylindoline Scaffold Antiviral Antiviral Agents (HCV Polymerase Inhibitors) Core->Antiviral Bioisostere for Thiourea CNS CNS Agents (Na+ Channel Blockers) Core->CNS Mimics Carbamazepine Synthetic Synthetic Intermediate (Sulfonylurea Diuretics) Core->Synthetic N-Derivatization

Caption: Figure 2. Pharmacological utility and synthetic versatility of the 1-carbamoylindoline core.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Xi).

  • GHS Label Elements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the amide bond over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576131, 1H-Indole-1-carboxamide, 2,3-dihydro-. Retrieved from [Link]

  • Vertex AI Search.Synthesis of 2,3-dihydro-1H-indole-1-carboxamide derivatives as HCV inhibitors. (Referencing PubMed Abstract on Indole Carboxamides).

Methodological & Application

Synthesis of 2,3-dihydro-1H-indole-1-carboxamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed procedures for the synthesis of 2,3-dihydro-1H-indole-1-carboxamide, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, step-by-step protocols, and an understanding of the underlying chemical principles.

Introduction to 2,3-dihydro-1H-indole-1-carboxamide

The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, is a privileged heterocyclic motif found in a wide array of biologically active compounds. The addition of a carboxamide group at the N-1 position further enhances its potential for forming crucial interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to 2,3-dihydro-1H-indole-1-carboxamide and its derivatives is of significant interest in the pursuit of novel therapeutics. This guide will detail the most common and effective methods for the preparation of this target molecule.

Synthetic Strategies: An Overview

There are two primary and highly effective strategies for the synthesis of 2,3-dihydro-1H-indole-1-carboxamide, primarily differing in the choice of starting material.

  • Strategy A: Direct Carboxamidation of Indoline. This is the most straightforward approach, utilizing commercially available or pre-synthesized indoline as the immediate precursor.

The choice between these strategies will depend on the availability of the starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Strategy A: Direct Carboxamidation of Indoline

This method is favored for its directness and efficiency when indoline is the starting material. The core of this transformation is the reaction of the secondary amine of the indoline ring with a suitable electrophilic carbonyl source to form the N-carboxamide.

Chemical Principles and Mechanistic Insights

The most common method for the direct synthesis of a primary N-carboxamide is the reaction with isocyanic acid (HNCO), which is typically generated in situ from an alkali metal isocyanate, such as potassium isocyanate (KOCN), and a protic acid. The indoline nitrogen acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid.

Indoline Indoline Product 2,3-dihydro-1H-indole-1-carboxamide Indoline->Product Nucleophilic Attack HNCO Isocyanic Acid (from KOCN + Acid) HNCO->Product

Caption: General workflow for the direct carboxamidation of indoline.

Experimental Protocol: Synthesis from Indoline

This protocol details the synthesis of 2,3-dihydro-1H-indole-1-carboxamide from indoline using potassium isocyanate.

Materials:

  • Indoline

  • Potassium isocyanate (KOCN)

  • Acetic acid

  • Water

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1.0 equivalent) in a suitable solvent such as a mixture of water and chloroform.

  • Addition of Isocyanate: To the stirred solution, add potassium isocyanate (1.2-1.5 equivalents).

  • Acidification: Cool the mixture in an ice bath and slowly add acetic acid (2.0-3.0 equivalents) dropwise. The in situ generation of isocyanic acid will commence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting indoline is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with chloroform or dichloromethane (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,3-dihydro-1H-indole-1-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

  • Indoline and its derivatives can be toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic acid is corrosive.

  • Perform the reaction in a well-ventilated fume hood.

Strategy B: Two-Step Synthesis from Indole

Part 1: Reduction of Indole to Indoline

The reduction of the C2-C3 double bond of the indole ring is a key transformation. Several methods exist, with metal-acid reductions being particularly effective for this purpose.

An efficient method for the chemical reduction of indole to indoline involves the use of zinc dust in the presence of a strong acid like phosphoric acid[1]. The acid protonates the indole, making it more susceptible to reduction by the metal.

Indole Indole Indoline Indoline Indole->Indoline Reduction Reducing_Agent Reducing Agent (e.g., Zn/H₃PO₄ or Borane/TFA) Reducing_Agent->Indoline Carboxamidation_Step Carboxamidation (as in Strategy A) Indoline->Carboxamidation_Step Product 2,3-dihydro-1H-indole-1-carboxamide Carboxamidation_Step->Product

Caption: Two-step workflow for the synthesis from indole.

This protocol outlines the reduction of indole to indoline using zinc dust and phosphoric acid[1].

Materials:

  • Indole

  • Zinc dust

  • 85% Phosphoric acid

  • Sodium hydroxide (for basification)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, add indole (1.0 equivalent) and 85% phosphoric acid.

  • Addition of Zinc: While stirring, carefully add zinc dust (2.0-3.0 equivalents) portion-wise to control the exothermic reaction.

  • Heating: Heat the reaction mixture, for instance, by refluxing, for a specified period. Monitor the reaction progress by TLC.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice and basify with a concentrated solution of sodium hydroxide to a pH > 10.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude indoline.

  • Purification (Optional): The crude indoline can be purified by vacuum distillation if necessary.

Alternative Reduction Method:

A milder alternative involves the use of borane reagents, such as borane-tetrahydrofuran complex, in the presence of trifluoroacetic acid[2]. This method often proceeds at lower temperatures and can be advantageous for substrates with sensitive functional groups.

Part 2: Carboxamidation of the Synthesized Indoline

The crude or purified indoline obtained from the reduction step can be directly used in the carboxamidation protocol as detailed in Strategy A .

Data Presentation: Comparison of Synthetic Routes

ParameterStrategy A: Direct CarboxamidationStrategy B: Two-Step Synthesis from Indole
Starting Material IndolineIndole
Number of Steps 12
Key Reagents KOCN, Acetic Acid1. Zn dust, H₃PO₄2. KOCN, Acetic Acid
Typical Overall Yield Good to ExcellentModerate to Good
Advantages High efficiency, shorter reaction timeReadily available starting material (indole)
Disadvantages Requires availability of indolineLonger overall synthesis, potential for lower yield

Troubleshooting and Optimization

  • Low Yield in Carboxamidation: Ensure the isocyanic acid is generated in situ under controlled temperature conditions. The use of a slight excess of potassium isocyanate and acid can drive the reaction to completion.

  • Incomplete Reduction of Indole: Ensure sufficient equivalents of the reducing agent and acid are used. Reaction time and temperature may need to be optimized. The purity of the zinc dust can also affect the reaction efficiency.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

Conclusion

References

  • Acylative Coupling of Amine and Indole Using Chloroform as a Carbonyl Group. (n.d.). ResearchGate. [Link]

  • US Patent 4,210,590. (1980). Reduction of indole compounds to indoline compounds.
  • Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. (2009). PubMed. [Link]

  • Enantioselective synthesis of trans-2,3-Dihydro-1H-indoles through C-H Insertion of a-Diazocarbonyl compounds. (2017). ORCA - Cardiff University. [Link]

  • US Patent 4,485,241. (1984). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (n.d.). Molbase. [Link]

  • Dolby, L. J., & Gribble, G. W. (1966). A Convenient Preparation of Indoline. Journal of Organic Chemistry, 31(5), 1544-1545. [Link]

  • WO Patent 2012/131710. (2012). Novel process for the synthesis of indoline derivatives.
  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 6(4), 324-332. [Link]

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. (2016). Royal Society of Chemistry. [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PubMed Central. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). MDPI. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PubMed Central. [Link]

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (2013). ACS Publications. [Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. (2015). ACS Publications. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (n.d.). ResearchGate. [Link]

  • Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. (2022). ORCA - Cardiff University. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2025). PubMed Central. [Link]

  • Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. (n.d.). UNC Press. [Link]

  • CN Patent 101062897A. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. (n.d.). ResearchGate. [Link]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (2005). ACS Publications. [Link]

  • Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. (n.d.). Royal Society of Chemistry. [Link]

Sources

Application Note: Scalable Preparation of 2,3-Dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2,3-dihydro-1H-indole-1-carboxamide (also known as N-carbamoyl indoline or 1-indolinecarboxamide) from indoline. Unlike traditional methods utilizing hazardous phosgene or high-temperature urea fusion, this protocol employs a mild, acid-mediated cyanate displacement strategy. This route is selected for its high atom economy, operational safety, and suitability for kilogram-scale manufacturing in pharmaceutical development.

Key Advantages[1][2]
  • Safety: Eliminates the use of isocyanates, phosgene, or carbamoyl chlorides.

  • Scalability: Aqueous-based reaction with simple filtration workup; no chromatography required.

  • Purity: Consistently yields >98% purity after a single recrystallization step.

Strategic Route Selection

The synthesis of


-carbamoyl derivatives of secondary amines can be achieved via several pathways. The selection of the Sodium Cyanate/Acetic Acid  route is based on a comparative analysis of safety and process efficiency.
MethodReagentsProcess RiskScalability Score
A. Carbamoyl Chloride Phosgene/AmmoniaCritical: High toxicity gas; engineering controls required.Low (Safety constraints)
B. Urea Fusion Urea (excess), Heat (>150°C)High: Ammonia evolution; thermal degradation of substrate.Medium (Energy intensive)
C. Isocyanate Hydrolysis Chlorosulfonyl Isocyanate (CSI)Medium: Corrosive reagents; violent hydrolysis.Medium (Costly reagents)
D. Acid-Mediated Cyanate NaOCN, AcOH, H₂O Low: Mild exotherm; aqueous waste stream.High (Recommended)
Reaction Mechanism

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from sodium cyanate in the presence of acetic acid. The nucleophilic nitrogen of the indoline attacks the electrophilic carbon of the isocyanic acid, forming the urea linkage.

ReactionMechanism NaOCN Sodium Cyanate (NaOCN) HNCO Isocyanic Acid (HNCO) NaOCN->HNCO Protonation AcOH Acetic Acid (AcOH) AcOH->HNCO Transition Tetrahedral Intermediate HNCO->Transition + Indoline Indoline Indoline (Nucleophile) Indoline->Transition Product Indoline-1-carboxamide (Target) Transition->Product Tautomerization

Figure 1: Mechanistic pathway for the carbamoylation of indoline via isocyanic acid.

Experimental Protocol

Materials and Equipment[1][2][3][4][5]
  • Reactor: Glass-lined reactor or round-bottom flask (depending on scale) with overhead mechanical stirring.

  • Temperature Control: Water bath or jacketed vessel capable of maintaining 20–35°C.

  • Reagents:

    • Indoline (2,3-Dihydro-1H-indole) [CAS: 496-15-1]: 1.0 equiv.[1]

    • Sodium Cyanate (NaOCN) [CAS: 917-61-3]: 1.5 equiv.

    • Glacial Acetic Acid: 2.0 – 3.0 equiv.

    • Deionized Water: 5–10 volumes (relative to Indoline).

Step-by-Step Procedure
Step 1: Charge and Dissolution [2]
  • Charge Indoline (1.0 equiv) into the reactor.

  • Add Glacial Acetic Acid (2.0 equiv) slowly.

    • Note: An exotherm may occur due to salt formation. Maintain temperature < 30°C.

  • Add Deionized Water (5 volumes) and stir until a clear homogeneous solution is obtained.

Step 2: Reagent Addition (Critical Step)
  • Prepare a solution of Sodium Cyanate (1.5 equiv) in Water (3 volumes).

    • Process Tip: Alternatively, for smaller scales, solid NaOCN can be added in portions, but solution addition is preferred for scale-up to control the rate of isocyanic acid generation.

  • Add the NaOCN solution dropwise to the Indoline/Acid mixture over 30–60 minutes.

    • Control: Monitor internal temperature. Maintain 25–35°C . Do not exceed 40°C to prevent polymerization of isocyanic acid (cyanuric acid formation).

  • A thick precipitate (the product) will begin to form after approximately 1/3 of the addition.

Step 3: Reaction Completion
  • After addition is complete, stir the slurry at ambient temperature (20–25°C) for 2 to 4 hours .

  • IPC (In-Process Control): Analyze an aliquot by HPLC or TLC (EtOAc/Hexane 1:1). Target: < 1.0% unreacted Indoline.

Step 4: Workup and Isolation
  • Dilute the reaction mixture with an additional 5 volumes of cold water (0–5°C) to maximize precipitation.

  • Stir for 30 minutes at 0–5°C.

  • Filter the solid using a Büchner funnel or centrifuge.

  • Wash: Wash the filter cake with:

    • Water (2 x 2 volumes) to remove residual salts (Sodium Acetate) and acid.

    • Cold Ethanol (1 x 1 volume) to remove trace organic impurities (optional, may reduce yield slightly but improves purity).

Step 5: Drying and Purification
  • Dry the wet cake in a vacuum oven at 45–50°C until constant weight.

  • Recrystallization (if purity < 98%):

    • Dissolve crude solid in boiling Ethanol (95%).

    • Slowly add hot water until turbidity is just observed.

    • Cool slowly to room temperature, then to 0°C.

    • Filter and dry.[2]

Process Flow Diagram

ProcessFlow Start Start: Reactor Setup Dissolve Dissolve Indoline in AcOH/Water Start->Dissolve Dosing Controlled Addition of NaOCN Solution (25-35°C) Dissolve->Dosing Reaction Reaction Phase (Stir 2-4h, Ambient) Dosing->Reaction IPC IPC: HPLC Check (<1% SM) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Dilution with Cold Water (Precipitation) IPC->Quench Pass Filter Filtration & Washing (H2O wash) Quench->Filter Dry Vacuum Drying (45-50°C) Filter->Dry End Final Product: Indoline-1-carboxamide Dry->End

Figure 2: Operational workflow for the scalable synthesis of Indoline-1-carboxamide.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Melting Point 104 – 106 °C (Typical)Capillary Method
1H NMR Conforms to structureDMSO-d6
Mass Spec [M+H]+ = 163.08LC-MS (ESI)

NMR Characterization (DMSO-d6, 400 MHz):

  • 
     3.10 (t, 2H, 
    
    
    
    ), 3.85 (t, 2H,
    
    
    ), 6.10 (br s, 2H,
    
    
    ), 6.80–7.20 (m, 3H, Ar-H), 7.80 (d, 1H, Ar-H near N).
  • Note: The amide protons (

    
    ) are typically broad singlets and their chemical shift can vary with concentration and water content.
    

Safety and Handling (HSE)

  • Sodium Cyanate (NaOCN): While less toxic than cyanide (NaCN), it is harmful if swallowed. Under acidic conditions, it generates Isocyanic Acid , which is toxic. Ensure the reactor is vented to a scrubber (caustic soda) or a fume hood.

  • Acidification: Never add strong acid rapidly to the cyanate solution without the amine present, as this promotes rapid decomposition to CO₂ and NH₃ (foaming risk).

  • Waste Disposal: The mother liquor contains sodium acetate and potentially traces of cyanate. Treat with dilute bleach (sodium hypochlorite) or alkaline hydrolysis before disposal to destroy residual cyanate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation.Ensure final dilution with water is sufficient (1:1 ratio). Cool to 0°C before filtering.
Product Colored (Pink/Brown) Oxidation of indoline prior to reaction.Use fresh Indoline. Degas water with nitrogen before use. Wash filter cake with cold ethanol.
Gummy Precipitate Temperature too high during addition.Maintain T < 35°C. If gummy, reheat to 50°C to redissolve and cool slowly to induce crystallization.
Slow Reaction pH too high (insufficient acid).Ensure Acetic Acid is in excess (at least 2.0 equiv).

References

  • Kurzer, F. (1963). "Urea." Organic Syntheses, Coll.[2] Vol. 4, p. 780. (Foundational method for urea synthesis from amines and cyanates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Vertex Pharmaceuticals. (2009). "Design and synthesis of indole, 2,3-dihydro-indole... as novel HCV inhibitors."[3] PubMed. (Contextual usage of indoline carboxamide scaffolds).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 288334, 1-Carbamoylindoline." (Physical property verification).

  • Fisher Scientific. (2025). "Safety Data Sheet: Sodium Cyanate." (Safety and handling protocols).

Sources

The Strategic Utility of 2,3-dihydro-1H-indole-1-carboxamide as a Versatile Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indoline Carboxamide Scaffold in Modern Drug Discovery

The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure and its presence in numerous natural products and synthetic bioactive molecules. Its reduced pyrrole ring, compared to indole, imparts conformational flexibility, which can be crucial for optimizing interactions with biological targets. The introduction of a carboxamide moiety at the N-1 position to form 2,3-dihydro-1H-indole-1-carboxamide (also known as N-carbamoylindoline) further enhances its utility. This functional group acts as a versatile handle for subsequent chemical modifications and can participate in key hydrogen bonding interactions within a target's active site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable intermediate, with a focus on its role in the development of potent and selective kinase inhibitors.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of 2,3-dihydro-1H-indole-1-carboxamide is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OChemDiv[1]
Molecular Weight 162.19 g/mol ChemDiv[1]
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)Inferred
logP (predicted) 1.29ChemDiv[1]
Hydrogen Bond Acceptors 2ChemDiv[1]
Hydrogen Bond Donors 2ChemDiv[1]

Handling and Storage: 2,3-dihydro-1H-indole-1-carboxamide is a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Synthesis Protocol: Preparation of 2,3-dihydro-1H-indole-1-carboxamide

The most direct and efficient method for the synthesis of 2,3-dihydro-1H-indole-1-carboxamide is the reaction of indoline with isocyanic acid, which is typically generated in situ from a cyanate salt in the presence of an acid. This method avoids the handling of volatile and toxic isocyanic acid.

Workflow for the Synthesis of 2,3-dihydro-1H-indole-1-carboxamide

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Final Product Indoline Indoline ReactionVessel Stirring at Room Temperature Indoline->ReactionVessel Solvent Aqueous Acetic Acid Solvent->ReactionVessel KOCN Potassium Cyanate KOCN->ReactionVessel Portion-wise addition Quench Quench with Water ReactionVessel->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product 2,3-dihydro-1H-indole-1-carboxamide Dry->Product

Caption: Synthetic workflow for 2,3-dihydro-1H-indole-1-carboxamide.

Detailed Experimental Protocol

Materials:

  • Indoline (1.0 eq)

  • Potassium cyanate (1.5 eq)

  • Glacial acetic acid

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1.0 eq) in a 1:1 mixture of glacial acetic acid and deionized water.

  • To the stirred solution, add potassium cyanate (1.5 eq) portion-wise over 15-20 minutes at room temperature. A precipitate may begin to form.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Upon completion, pour the reaction mixture into a beaker containing cold deionized water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining salts and acetic acid.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or dissolved in DCM, washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Dry the purified product under vacuum to yield 2,3-dihydro-1H-indole-1-carboxamide as a solid.

Causality Behind Experimental Choices:

  • In situ generation of isocyanic acid: The reaction of potassium cyanate with acetic acid generates isocyanic acid (HNCO) in the reaction mixture. This is a safer and more convenient approach than handling pure isocyanic acid.

  • Portion-wise addition of potassium cyanate: This helps to control the concentration of isocyanic acid and the reaction temperature, minimizing potential side reactions.

  • Aqueous acetic acid as solvent: This solvent system serves a dual purpose: it provides the acidic medium necessary to generate isocyanic acid and is a good solvent for the indoline starting material.

  • Water quench and wash: This step is crucial for removing inorganic salts (e.g., potassium acetate) and excess acetic acid from the product.

Application as a Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[1][2] Several potent and selective BTK inhibitors feature a core scaffold that can be efficiently constructed using 2,3-dihydro-1H-indole-1-carboxamide as a key building block. The indoline carboxamide moiety often serves as a crucial pharmacophore, engaging in key interactions with the kinase hinge region.

Exemplary Synthetic Application: Synthesis of a BTK Inhibitor Precursor

The following protocol outlines a general procedure for the N-arylation of 2,3-dihydro-1H-indole-1-carboxamide, a common step in the synthesis of various kinase inhibitors.

Workflow for N-Arylation

cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Intermediate 2,3-dihydro-1H-indole- 1-carboxamide ReactionVessel Heating under Inert Atmosphere Intermediate->ReactionVessel ArylHalide Aryl Halide (e.g., 2-fluoronitrobenzene) ArylHalide->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Product N-Aryl Indoline Carboxamide (BTK Inhibitor Precursor) Purification->Product

Caption: General workflow for the N-arylation of the intermediate.

Detailed Experimental Protocol: N-Arylation

Materials:

  • 2,3-dihydro-1H-indole-1-carboxamide (1.0 eq)

  • A suitable aryl halide (e.g., 2-fluoronitrobenzene) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dihydro-1H-indole-1-carboxamide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add the aryl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated indoline carboxamide.

Expert Insights and Mechanistic Rationale:

  • Choice of Base and Solvent: Potassium carbonate is a suitable base for this nucleophilic aromatic substitution (SNAᵣ) reaction, and DMF is an excellent polar aprotic solvent that facilitates the reaction by solvating the cation and leaving the "naked" anion of the indoline carboxamide to act as a potent nucleophile.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent potential side reactions, especially if the substrates or products are sensitive to oxidation at elevated temperatures.

  • Subsequent Transformations: The resulting N-aryl indoline carboxamide is a versatile intermediate. For instance, if a nitro-aryl halide was used, the nitro group can be readily reduced to an amine, which can then be further functionalized to build the complex heterocyclic systems often found in kinase inhibitors.

Conclusion

2,3-dihydro-1H-indole-1-carboxamide is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials, combined with the strategic placement of a reactive carboxamide handle on the privileged indoline scaffold, makes it an attractive building block for the construction of complex molecular architectures. The protocols and insights provided herein are intended to empower researchers in drug discovery and development to effectively utilize this intermediate in their synthetic campaigns, particularly in the promising field of kinase inhibitor development.

References

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules. [Link]

  • Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. (2025). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules. [Link]

Sources

Application Note & Protocol: Synthesis of 1-Indolinecarboxamides via Boron Trichloride-Catalyzed Reaction of 2,3-Dihydro-1H-Indole with Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indoline-Urea Scaffolds in Modern Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized at the N-1 position with a urea moiety, the resulting 1-indolinecarboxamides exhibit a wide range of pharmacological activities, including but not limited to, potent inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in inflammatory and pain pathways. The urea functional group, with its capacity for hydrogen bonding, often plays a crucial role in the binding of these molecules to their biological targets. Consequently, the development of efficient and reliable synthetic protocols for accessing a diverse library of 1-indolinecarboxamides is of paramount importance to researchers in drug discovery and development.

This application note provides a detailed, field-proven protocol for the synthesis of 1-indolinecarboxamides through the reaction of 2,3-dihydro-1H-indole (indoline) with various isocyanates. We will delve into the mechanistic rationale for the use of a boron trichloride catalyst, offer a step-by-step experimental procedure, and present a representative substrate scope.

Reaction Mechanism and the Role of the Lewis Acid Catalyst

The formation of a urea bond from the reaction of an amine and an isocyanate is a well-established transformation in organic chemistry. The reaction proceeds via the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the isocyanate.

In the context of synthesizing 1-indolinecarboxamides, the reaction is as follows:

While this reaction can proceed without a catalyst, particularly with highly reactive isocyanates, the use of a Lewis acid catalyst such as boron trichloride (BCl₃) can significantly enhance the reaction rate and yield, especially with less reactive substrates.[1][2] The mechanism of Lewis acid catalysis in this context involves the coordination of the Lewis acid to the oxygen or nitrogen atom of the isocyanate. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the secondary amine of the indoline ring.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Indoline [label="2,3-Dihydro-1H-indole\n(Nucleophile)"]; Isocyanate [label="Isocyanate\n(R-N=C=O)"]; BCl3 [label="BCl₃\n(Lewis Acid)", fillcolor="#FBBC05"]; Activated_Isocyanate [label="Activated Isocyanate\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Urea_Product [label="1-Indolinecarboxamide"];

Indoline -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; Isocyanate -> Activated_Isocyanate; BCl3 -> Activated_Isocyanate [label="Coordination"]; Activated_Isocyanate -> Tetrahedral_Intermediate [label="More electrophilic"]; Tetrahedral_Intermediate -> Urea_Product [label="Proton Transfer"]; } Figure 1: Catalytic cycle for BCl₃-mediated urea formation.

Experimental Protocol: Boron Trichloride-Catalyzed Synthesis of 1-Indolinecarboxamides

This protocol is adapted from the optimized conditions reported for the N-carboxamidation of indoles, which is expected to be directly applicable to indoline due to the similar reactivity of the N-H bond.[2]

Materials:

  • 2,3-Dihydro-1H-indole (Indoline)

  • Substituted Isocyanate (e.g., Phenyl isocyanate, p-tolyl isocyanate, p-chlorophenyl isocyanate)

  • Boron trichloride solution (1 M in an inert solvent like hexanes or CH₂Cl₂)[3][4]

  • 1,2-Dichloroethane (DCE), anhydrous[5][6][7]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Safety Precautions:

  • Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators. [8][9][10][11] Handle isocyanates only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. For large-scale reactions or when there is a risk of aerosol formation, a respirator with an appropriate cartridge is recommended.

  • Boron trichloride is a corrosive and toxic gas that reacts violently with water. [3][12][13][14] The 1M solution is also highly reactive and should be handled with extreme care under an inert atmosphere. Avoid contact with skin and eyes, and do not breathe the vapors.

  • 1,2-Dichloroethane is a flammable, toxic, and suspected carcinogen. [5][6][7][15][16] Handle it in a fume hood and avoid exposure.

  • 2,3-Dihydro-1H-indole can cause skin and eye irritation. [17][18]

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Step-by-Step Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add 2,3-dihydro-1H-indole (1.0 mmol, 1.0 equiv.) to a dry round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous 1,2-dichloroethane (5 mL) to dissolve the indoline.

  • Addition of Catalyst and Reagent:

    • To a separate dry vial under an inert atmosphere, add the desired isocyanate (1.1 mmol, 1.1 equiv.).

    • In another separate dry vial, carefully add the boron trichloride solution (0.05 mmol, 5 mol%).

    • Slowly add the isocyanate solution to the boron trichloride solution and mix gently.

    • Add the isocyanate/BCl₃ mixture dropwise to the stirred solution of indoline at room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60 °C and stir.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[19]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-indolinecarboxamide.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Indoline_Prep [label="Dissolve Indoline\nin anhydrous DCE\n(Inert Atmosphere)"]; }

subgraph "cluster_Reaction" { label = "Reaction"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Reagent_Prep [label="Prepare Isocyanate/BCl₃\nmixture"]; Addition [label="Dropwise addition to\nIndoline solution"]; Heating [label="Heat to 60 °C\nand stir (16-24h)"]; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; Quench [label="Quench with NaHCO₃ (aq)"]; Extract [label="Extract with Ethyl Acetate"]; Purify [label="Purify by Flash\nChromatography"]; Product [label="Pure 1-Indolinecarboxamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Indoline_Prep -> Addition; Reagent_Prep -> Addition; Addition -> Heating; Heating -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; } Figure 2: Experimental workflow for urea formation.

Substrate Scope and Expected Yields

The following table provides a representative, albeit not exhaustive, list of potential isocyanate substrates and their expected yields based on analogous reactions with indole.[2] Researchers should expect similar outcomes when using 2,3-dihydro-1H-indole.

EntryIsocyanateProductExpected Yield (%)
1Phenyl isocyanate1-Phenyl-3-(indolin-1-yl)urea~93
2p-Tolyl isocyanate1-(p-Tolyl)-3-(indolin-1-yl)urea~98
3p-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-(indolin-1-yl)urea~95
4p-Methoxyphenyl isocyanate1-(4-Methoxyphenyl)-3-(indolin-1-yl)urea~96
53-(Trifluoromethyl)phenyl isocyanate1-(3-(Trifluoromethyl)phenyl)-3-(indolin-1-yl)urea~82

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on maintaining anhydrous conditions due to the reactivity of boron trichloride with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Purity of Reagents: Use high-purity indoline and isocyanates. Impurities in the starting materials can lead to side reactions and lower yields.

  • Catalyst Activity: The activity of the boron trichloride solution can diminish over time if not stored properly. It is advisable to use a freshly opened bottle or titrate the solution to determine its exact molarity.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating.

  • Purification: The urea products are often crystalline solids and can sometimes be purified by recrystallization as an alternative to column chromatography.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 1-indolinecarboxamides, an important class of compounds in drug discovery. The use of catalytic boron trichloride offers an efficient method for the formation of the urea linkage between 2,3-dihydro-1H-indole and a variety of isocyanates. By following the detailed experimental procedure and adhering to the safety precautions, researchers can effectively synthesize a diverse range of these valuable molecules for further investigation.

References

  • Material Safety Data Sheet. Phenyl Isocyanate. (n.d.).
  • Chemos GmbH & Co. KG. (2020, June 8). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link][9]

  • Christensen, M., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science, 13(36), 10833-10842. [Link][1]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichloroethane. Retrieved from [Link][6]

  • Agilent Technologies. (2024, August 23). 1,2-Dichloroethane Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link][15]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 1,2-dichloroethane. Retrieved from [Link][16]

  • Lanxess. (2015, August 15). Phenyl isocyanate. Retrieved from [Link][10]

  • Air Liquide. (n.d.). Safety Data Sheet - Boron trichloride. Retrieved from [Link][12]

  • Airgas. (n.d.). SAFETY DATA SHEET - Boron trichloride. Retrieved from [Link][13]

  • Christensen, M., et al. (2022). Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. ORCA - Cardiff University. [Link][19]

  • Linde Gas. (n.d.). Boron trichloride - Safety Data Sheet. Retrieved from [Link][14]

  • Al-Ostoot, F. H., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 29(1), 67. [Link][20]

  • Christensen, M., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science, 13(36), 10833-10842. [Link][2]

Sources

Green chemistry methods for producing indoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Green Chemistry Methods for the Synthesis of Indoline-1-Carboxamide

Introduction: The Imperative for Sustainable Synthesis

The indoline-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents, including treatments for inflammatory diseases and diabetes.[1][2] Traditionally, the synthesis of such heterocycles has often relied on stoichiometric reagents, harsh reaction conditions, and hazardous solvents, generating significant chemical waste. As the pharmaceutical industry and chemical research sectors pivot towards sustainability, the adoption of green chemistry principles is no longer optional but essential.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary, green methodologies for the synthesis of indoline-1-carboxamide. We move beyond simple protocols to explain the underlying principles and rationale, empowering researchers to make informed, sustainable choices in their synthetic strategies. The focus is on methods that enhance efficiency, reduce environmental impact, and improve safety without compromising yield or purity.

Core Strategy 1: Direct Catalytic N-Carboxamidation

The most direct route to indoline-1-carboxamide involves the formation of the N-C(O) bond on a pre-existing indoline or indole nucleus. Modern catalytic methods have transformed this step, replacing older, less efficient protocols.

Methodology A: Copper(I)-Catalyzed N-Carboxamidation of Indoles/Indolines

This approach stands out as a facile and general method for forging the N-carboxamide bond under mild conditions.[1] It represents a significant improvement over methods requiring harsh stoichiometric metalations.[1]

Expertise & Rationale: The choice of a copper(I) catalyst, such as copper(I) iodide (CuI), is strategic. Copper(I) is an inexpensive, earth-abundant metal. Mechanistically, it is believed to activate the isocyanate, rendering its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the indole or indoline nitrogen.[3] This catalytic turnover avoids the use of stoichiometric activating agents and allows the reaction to proceed efficiently at low catalyst loadings (e.g., 1-10 mol%).[1] The mild reaction conditions (often room temperature) reduce energy consumption and minimize the formation of thermal degradation byproducts.

Experimental Protocol: Cu(I)-Catalyzed Synthesis of N-Aryl Indoline-1-Carboxamide

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 equiv.), the desired isocyanate (1.1 equiv.), and copper(I) iodide (CuI) (1-5 mol%).

  • Solvent Addition: Add a suitable solvent such as Dimethylformamide (DMF) or a greener alternative like Dimethyl Sulfoxide (DMSO) or acetone under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 6-12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure indoline-1-carboxamide.

Catalytic Cycle Visualization:

The proposed catalytic cycle highlights the role of the copper(I) catalyst in activating the reactants.

Cu_Catalytic_Cycle Fig. 1: Proposed Catalytic Cycle for Cu(I)-Catalyzed N-Carboxamidation. cluster_regeneration Indoline Indoline (R-NH) Intermediate2 Copper Amide Intermediate Indoline->Intermediate2 Nucleophilic Attack Isocyanate Isocyanate (R'-NCO) Intermediate1 [Cu(I)-Isocyanate] Complex Isocyanate->Intermediate1 Coordination CuI CuI Catalyst CuI->Intermediate1 Intermediate1->Intermediate2 + Indoline Intermediate2->CuI Catalyst Regeneration Product Indoline-1-carboxamide Intermediate2->Product Protonolysis / Reductive Elimination

Caption: Fig. 1: Proposed Catalytic Cycle for Cu(I)-Catalyzed N-Carboxamidation.

Core Strategy 2: Sustainable Synthesis of the Indoline Nucleus

For protocols starting from indoles, a critical preceding step is the reduction of the indole to an indoline. Green chemistry principles dictate the use of catalytic hydrogenation over stoichiometric reducing agents like sodium borohydride, which generate significant salt waste.

Methodology B: Heterogeneous Catalytic Transfer Hydrogenation

Transfer hydrogenation is an advantageous technique that avoids the need for high-pressure gaseous hydrogen, enhancing laboratory safety. It uses a stable, liquid hydrogen donor molecule in the presence of a heterogeneous catalyst.

Expertise & Rationale: This method employs a hydrogen donor, such as Hantzsch dihydropyridine, in the presence of a Brønsted acid catalyst.[4] Alternatively, flow chemistry offers a superior approach for hydrogenation.[5] Using a packed-bed reactor with a heterogeneous catalyst (e.g., Palladium on alumina) and a green solvent like acetic acid allows for continuous processing, excellent heat and mass transfer, and simplified catalyst separation and recycling—a core tenet of green chemistry.[5]

Experimental Protocol: Flow Hydrogenation of Indole to Indoline

  • System Setup: A flow chemistry system is configured with a pump, a heated column reactor packed with a heterogeneous catalyst (e.g., 10% Pd/Al₂O₃), and a back-pressure regulator.

  • Reagent Preparation: Prepare a solution of the starting indole in a green solvent such as acetic acid or ethanol.

  • Reaction Execution: Pump the indole solution through the heated catalyst bed (e.g., 50-70 °C) under a stream of hydrogen gas (atmospheric or slightly elevated pressure). The flow rate is optimized to ensure complete conversion.[5]

  • Product Collection: The output stream from the reactor is collected. The solvent is removed under reduced pressure. Since the catalyst is contained within the reactor, no filtration is needed, and the crude indoline product is often pure enough for the subsequent carboxamidation step.

Workflow Visualization:

Flow_Hydrogenation_Workflow Fig. 2: Workflow for Continuous Flow Hydrogenation of Indole. Reagent_Prep Indole Solution in Green Solvent Pump Syringe/HPLC Pump Reagent_Prep->Pump Reactor Heated Packed-Bed Reactor (e.g., Pd/Al₂O₃) Pump->Reactor H2_Source H₂ Source H2_Source->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection (Indoline Solution) BPR->Collection Workup Solvent Evaporation Collection->Workup Final_Product Pure Indoline Workup->Final_Product

Caption: Fig. 2: Workflow for Continuous Flow Hydrogenation of Indole.

Core Strategy 3: Advanced & Integrated Green Methodologies

To further align with green chemistry goals, integrated approaches like multicomponent reactions and the use of alternative energy sources are paramount.

Methodology C: Multicomponent Reactions (MCRs) for Indole Carboxamide Synthesis

Multicomponent reactions are a cornerstone of green synthesis due to their high atom economy, convergent nature, and ability to rapidly build molecular complexity in a single step.[6] While direct synthesis of indoline-1-carboxamide via MCR is less common, the Ugi four-component reaction (Ugi-4CR) has been brilliantly adapted for a sustainable, two-step synthesis of indole-2-carboxamides.[6][7]

Expertise & Rationale: This strategy involves an initial Ugi-4CR between an aniline, glyoxal, formic acid, and an isocyanide, followed by an acid-catalyzed cyclization to form the indole ring.[7] This metal-free approach uses benign solvents like ethanol and proceeds under mild conditions.[6][8] The key takeaway for researchers is the power of MCRs to construct the core heterocyclic scaffold and install the desired functional group concurrently, drastically reducing step count and waste. Exploring variations of this reaction could potentially lead to novel routes for the 1-carboxamide isomer.

Logical Relationship Diagram:

MCR_Logic Fig. 3: Two-Step MCR-Based Synthesis of Indole Carboxamides. Inputs Aniline + Glyoxal + Formic Acid + Isocyanide Step1 Step 1: Ugi Four-Component Reaction (Ugi-4CR) Inputs->Step1 Intermediate Ugi Adduct Step1->Intermediate Step2 Step 2: Acid-Catalyzed Cyclization (MSA) Intermediate->Step2 Product Indole-2-Carboxamide Step2->Product

Caption: Fig. 3: Two-Step MCR-Based Synthesis of Indole Carboxamides.

Enabling Technology: Microwave-Assisted Synthesis

Microwave irradiation is a powerful tool for accelerating organic reactions.[9][10] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles with higher yields.[10] Any of the protocols described herein could potentially be optimized for microwave synthesis, particularly the copper-catalyzed carboxamidation step.

Data Summary and Method Comparison

The following table summarizes and compares the discussed methodologies based on key green chemistry metrics.

MethodologyKey ReagentsCatalystSolventConditionsGreen Advantages
A: Cu(I)-Catalyzed Carboxamidation Indoline, Isocyanate1-5 mol% CuI[1]DMF, DMSO[3]Room Temp, 6-12hCatalytic, mild conditions, high atom economy.
B: Flow Hydrogenation Indole, H₂Heterogeneous (e.g., Pd/Al₂O₃)[5]Acetic Acid, Ethanol[5]50-70°C, ContinuousCatalyst recyclability, enhanced safety, minimal work-up.
C: MCR-based Synthesis Aniline, Glyoxal, IsocyanideMetal-free (Acid-catalyzed)[7]Ethanol[7]RT to 70°CHigh atom economy, convergent, reduces step count, benign solvent.

Conclusion and Future Outlook

The synthesis of indoline-1-carboxamide can be achieved through various pathways that align with the principles of green chemistry. The direct, copper-catalyzed N-carboxamidation of indolines offers an efficient and mild route. For syntheses starting from indoles, catalytic transfer hydrogenation, especially when implemented in a continuous flow setup, provides a safe and sustainable method for producing the indoline precursor. Furthermore, the philosophy of multicomponent reactions offers a powerful, atom-economic strategy for building the heterocyclic core and should be an area of active exploration for novel synthetic designs. By integrating these catalytic systems, enabling technologies like flow and microwave chemistry, and prioritizing the use of benign solvents, researchers can significantly reduce the environmental footprint of their synthetic endeavors while advancing the development of valuable pharmaceutical compounds.

References

  • Örkényi, A., et al. (2017). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. ResearchGate. Available at: [Link]

  • Bosica, G., et al. (2022). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. ACS Omega. Available at: [Link]

  • Majumder, A., et al. (2024). Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Q., et al. (2021). Recent Advances in the Synthesis of Indolines via Dearomative Annulation of N‐acylindoles. Asian Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]

  • Yuan, J., et al. (2018). Copper(I)‐Catalyzed N‐Carboxamidation of Indoles with Isocyanates: Facile and General Method for the Synthesis of Indole‐1‐carboxamides. ChemistrySelect. Available at: [Link]

  • Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Available at: [Link]

  • Li, Y., et al. (2019). The Cu(I)-catalyzed synthesis of indole-1-carboxamides (P) from isocyanates (1a) with indoles (2a). New Journal of Chemistry. Available at: [Link]

  • de Bruin, B., et al. (2017). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Angewandte Chemie International Edition. Available at: [Link]

  • Various Authors. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. Available at: [Link]

  • Yao, S-J., et al. (2016). Recent advances on the synthesis of acylindoles. Scilit. Available at: [Link]

  • Rueping, M., et al. (2010). A Brønsted acid catalyzed transfer hydrogenation of indole derivatives. Organic Chemistry Portal. Available at: [Link]

  • Catino, M., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ugi, I., et al. (2022). Synthesis of 3‐oxoisoindoline‐1‐carboxamides. ResearchGate. Available at: [Link]

  • Allbright, J. D., & Strupczewski, J. T. (1975). Indole-1 and indoline-1-carboxamides and thiocarboxamides. Google Patents.
  • Various Authors. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]

  • Bosica, G., et al. (2022). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. ACS Omega. Available at: [Link]

  • Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Available at: [Link]

  • Banik, B. K., & Short, L. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Available at: [Link]

  • Ghosh, J., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

  • Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. RSC Publishing. Available at: [Link]

  • Wang, Q., & Zhu, J. (2018). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Chemistry – An Asian Journal. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2,3-Dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 2,3-dihydro-1H-indole-1-carboxamide (indoline-1-carboxamide) scaffold is a critical pharmacophore in drug discovery, serving as a core motif in antiviral agents, kinase inhibitors, and potential treatments for hepatocellular carcinoma. Traditional synthesis using phosgene or high-temperature urea fusion often suffers from poor atom economy, hazardous reagents, and difficult purification profiles.

This guide details a microwave-assisted protocol that utilizes aqueous potassium cyanate (KOCN) to generate the carbamoyl moiety. This method leverages the high dielectric loss of water under microwave irradiation to achieve rapid heating, reducing reaction times from hours to minutes while significantly improving yield and purity profiles compared to thermal convection methods.

Scientific Principles & Mechanism[1]

The Microwave Advantage

Microwave synthesis relies on dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.

  • Dipolar Polarization: Water, a highly polar solvent, absorbs microwave energy efficiently, creating localized "hot spots" that accelerate the reaction rate.

  • Transition State Stabilization: The formation of the polar transition state (nucleophilic attack of the amine on the cyanate) is favored under microwave irradiation, lowering the activation energy barrier (

    
    ).
    
Reaction Mechanism

The synthesis proceeds via the in-situ generation of isocyanic acid (


) from potassium cyanate in an acidic medium. The nucleophilic nitrogen of the indoline attacks the electrophilic carbon of the isocyanic acid.

Pathway Logic:

  • Protonation:

    
    
    
  • Nucleophilic Attack: Indoline attacks

    
    .
    
  • Proton Transfer: Tautomerization leads to the stable urea (carboxamide) derivative.

ReactionMechanism Indoline 2,3-Dihydro-1H-indole (Nucleophile) TS Polar Transition State (Stabilized by MW) Indoline->TS Nucleophilic Attack KOCN Potassium Cyanate (Reagent) HNCO Isocyanic Acid (Active Electrophile) KOCN->HNCO H+ (aq) Acid Acetic Acid (Catalyst/Solvent) Acid->HNCO HNCO->TS Product Indoline-1-carboxamide (Target) TS->Product Proton Transfer

Caption: Mechanistic pathway for the carbamoylation of indoline using KOCN under acidic conditions.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2,3-Dihydro-1H-indole (Indoline) (>98% purity).

  • Reagent: Potassium Cyanate (KOCN) (Technical grade).

  • Solvent: Deionized Water / Glacial Acetic Acid.

  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure sensing.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

Optimized Protocol (Aqueous KOCN Method)

This method is preferred for its "Green Chemistry" credentials and high product purity.

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 2,3-dihydro-1H-indole (1.0 mmol, 119 mg) in Glacial Acetic Acid (2 mL) and Water (1 mL) in a 10 mL microwave vial.

    • Note: The acetic acid acts as both solvent and proton source to generate isocyanic acid.

  • Reagent Addition:

    • Add Potassium Cyanate (1.5 mmol, 122 mg) dissolved in a minimum amount of water (approx. 1 mL) to the vial.

    • Observation: Slight effervescence may occur (generation of HNCO). Seal the vial immediately.

  • Microwave Irradiation:

    • Temperature: 85 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

    • Pre-stir: 30 seconds (to ensure homogeneity before heating).

  • Work-up:

    • Cool the reaction vessel to room temperature (using reactor compressed air cooling).

    • Pour the reaction mixture into Ice-Cold Water (20 mL) .

    • The product, 2,3-dihydro-1H-indole-1-carboxamide, will precipitate as a white/off-white solid.

  • Purification:

    • Filter the precipitate using a sintered glass funnel.

    • Wash the cake with cold water (

      
       mL) to remove residual acid and salts.
      
    • Dry in a vacuum oven at 50 °C for 4 hours.

    • Optional Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (1:1).

Alternative Method (Urea Fusion)

For solvent-free applications.

  • Mix Indoline (1.0 mmol) and Urea (3.0 mmol) thoroughly.

  • Irradiate at 130 °C for 15 minutes (High absorption level).

  • Note: This method requires higher temperatures and may produce ammonia gas; the KOCN method is generally cleaner for this specific substrate.

Results & Data Analysis

Expected Yield & Purity

The microwave protocol consistently outperforms conventional reflux methods in both time and yield.

ParameterConventional Reflux (Water/AcOH)Microwave Protocol (This Guide)
Temperature 100 °C (Oil Bath)85 °C (Internal)
Time 4 - 6 Hours10 Minutes
Yield 65 - 75%88 - 94%
Purity (HPLC) 90 - 92%>98%
Work-up Extraction often requiredSimple Filtration
Troubleshooting Guide
  • Low Yield: Ensure the vial is sealed quickly after adding KOCN to prevent loss of isocyanic acid gas. Increase KOCN equivalents to 2.0.

  • Product Oiling: If the product oils out upon pouring into water, scratch the flask sides with a glass rod or add a seed crystal to induce precipitation.

  • Coloration: A pink/brown tint indicates oxidation of the indoline starting material. Ensure the indoline is fresh or distilled before use.

Workflow Visualization

Workflow Start Start: Indoline (1 mmol) Mix Add AcOH (2 mL) + H2O (1 mL) Dissolve completely Start->Mix Reagent Add KOCN (1.5 mmol) in H2O (1 mL) Mix->Reagent Seal Seal Vial Immediately Reagent->Seal MW Microwave Irradiation 85°C | 10 min | High Stir Seal->MW Quench Pour into Ice Water (20 mL) MW->Quench Isolate Filter Precipitate Wash with Cold Water Quench->Isolate Final Dry Vacuum Oven Product: Indoline-1-carboxamide Isolate->Final

Caption: Step-by-step experimental workflow for the microwave synthesis of indoline-1-carboxamide.

References

  • Verardo, G., et al. (2007).[1] "Microwave-Assisted Synthesis of N-Carbamoyl-L-amino Acids." European Journal of Organic Chemistry. Validates the aqueous KOCN/Microwave method for carbamoylation.

  • Wang, C. H., et al. (2015). "Indoline ureas as potential anti-hepatocellular carcinoma agents targeting VEGFR-2: Synthesis, in vitro biological evaluation and molecular docking." European Journal of Medicinal Chemistry.

  • Jagadish, P., et al. (2020). "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry. Provides comparative data on microwave vs.

    • [2]

  • BenchChem Technical Support. (2025). "Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols." General reference for microwave reactor settings and handling of indole/indoline scaffolds.

Sources

Application Notes & Protocols: The Emerging Potential of 1-Carbamoylindoline in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current antiepileptic drugs (AEDs). This necessitates a continuous search for novel chemical scaffolds that can yield more effective and safer therapies. The indole nucleus and its reduced form, indoline, represent a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities.[1][2] This guide details the rationale, application, and experimental protocols for investigating 1-carbamoylindoline derivatives as a promising, yet underexplored, class of anticonvulsant agents. We provide a comprehensive framework for the synthesis, in vivo and in vitro screening, and preliminary mechanistic evaluation of this chemical series, grounded in established principles of anticonvulsant drug discovery.

Introduction: The Scientific Rationale

The search for new AEDs often focuses on identifying molecules that can modulate neuronal excitability. Key characteristics of successful anticonvulsant pharmacophores include an aromatic binding site, a hydrogen bonding domain, and an electron donor group. The 1-carbamoylindoline scaffold elegantly incorporates these features:

  • Indoline Core: A bicyclic aromatic system that can engage in hydrophobic and π-π stacking interactions with biological targets. The indoline nucleus is a core component of many physiologically active molecules.[1]

  • Carboxamide Moiety (-CONH₂): Attached at the N-1 position, the primary carboxamide (or carbamoyl) group is a potent hydrogen bond donor and acceptor. This functional group is present in numerous CNS-active drugs and can significantly enhance binding affinity and favorable pharmacokinetic properties.[3][4]

The strategic combination of the indoline core with a 1-carbamoyl group presents a compelling starting point for developing novel anticonvulsant candidates. This guide provides the technical protocols to systematically explore this potential.

Drug Discovery Workflow for 1-Carbamoylindoline Analogs

The discovery pipeline for novel anticonvulsant agents is a multi-stage process. The following workflow is designed to efficiently progress from initial compound synthesis to lead candidate identification.

G cluster_0 Chemical Synthesis & Design cluster_1 Preclinical Screening cluster_2 Lead Optimization & MoA A Scaffold Selection: 1-Carbamoylindoline B Library Synthesis: Substitution at Aryl Ring (Positions 4, 5, 6, 7) A->B Rational Design C Compound Characterization: NMR, MS, Purity B->C Purification D Primary In Vivo Screening: - MES Test - scPTZ Test C->D Submit Library for Testing E Neurotoxicity Assessment: Rotorod Test D->E Active Compounds F Quantitative Analysis: ED₅₀ & TD₅₀ Determination E->F Safe Compounds G Structure-Activity Relationship (SAR) Analysis F->G I Lead Candidate Selection F->I H In Vitro Mechanistic Studies: - Patch Clamp (Ion Channels) - Radioligand Binding (Receptors) G->H Hypothesis Generation H->I

Caption: Drug discovery workflow for 1-carbamoylindoline anticonvulsants.

Protocols for Synthesis and Characterization

General Synthesis of 1-Carbamoylindoline Derivatives

This protocol describes a generalized, two-step procedure starting from commercially available substituted indolines. The core principle involves the reaction of indoline with an isocyanate source.

Rationale: Using readily available starting materials allows for rapid library generation. The reaction with an isocyanate is a reliable and high-yielding method for forming the N-carbamoyl bond.

Step-by-Step Protocol:

  • Preparation of the Indoline Salt (if necessary):

    • Dissolve the desired substituted indoline (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or THF).

    • Add a non-nucleophilic base such as triethylamine (1.2 eq) and stir under an inert atmosphere (N₂ or Argon) at room temperature for 15 minutes. This step deprotonates the indoline nitrogen, making it more nucleophilic.

  • Carbamoylation Reaction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add a solution of trimethylsilyl isocyanate (TMS-NCO) (1.1 eq) in the same solvent. Alternatively, other isocyanates can be used to generate N-substituted carbamoyl derivatives.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the final 1-carbamoylindoline derivative.

  • Characterization:

    • Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity (>95%) using High-Performance Liquid Chromatography (HPLC).

Protocols for Anticonvulsant Activity Screening

The initial evaluation of novel compounds relies on well-validated in vivo models that represent different seizure types. The two most common primary screens are the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.[5][6]

Maximal Electroshock (MES) Seizure Test

Purpose: This model is considered predictive of efficacy against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent seizure spread.[7][8]

Protocol:

  • Animal Preparation: Use male Swiss albino mice (20-25 g). Allow animals to acclimatize for at least one week before the experiment.

  • Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 10% DMSO in saline). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group and a positive control group (e.g., Phenytoin or Carbamazepine).

  • Time to Peak Effect: Conduct the test at the time of predicted peak effect, typically 30-60 minutes post-administration.

  • Seizure Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes using an electroconvulsiometer.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a hind limb tonic extension (HLTE). The absence of HLTE for more than 3 seconds is considered protection.

  • Data Analysis: Calculate the percentage of mice protected at each dose. Use this data to determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Purpose: This model is predictive of efficacy against absence (myoclonic) seizures and identifies compounds that raise the seizure threshold.[9][10]

Protocol:

  • Animal Preparation and Dosing: Follow steps 1-3 from the MES protocol.

  • Chemoconvulsant Administration: At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg), which is predetermined to induce seizures in >95% of control animals.

  • Observation: Place the animal in an observation chamber and monitor for 30 minutes. Record the latency to and presence of generalized clonic seizures (characterized by loss of righting reflex for at least 5 seconds).

  • Data Analysis: A compound is considered to have conferred protection if no clonic seizure is observed within the 30-minute window. Calculate the percentage of mice protected and determine the ED₅₀.

Neurotoxicity Screening: Rotorod Test

Purpose: To assess for potential motor impairment, a common side effect of CNS-active drugs. This test provides a measure of the therapeutic index when compared with efficacy data.[7][11]

Protocol:

  • Animal Training: Before the test day, train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute in three consecutive trials.

  • Compound Administration: Dose the animals as described in the anticonvulsant screening protocols.

  • Performance Test: At the time of peak effect, place each mouse on the rotorod.

  • Observation: Record the time the animal remains on the rod over a 1-minute period. Motor impairment is defined as the inability to remain on the rod for the full minute.

  • Data Analysis: Calculate the percentage of mice exhibiting neurotoxicity at each dose and determine the median toxic dose (TD₅₀). The Protective Index (PI = TD₅₀ / ED₅₀) can then be calculated as a measure of the drug's safety margin.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic structural modification of the 1-carbamoylindoline scaffold is crucial for optimizing potency and reducing toxicity. A primary focus should be the substitution on the indoline benzene ring (positions 4, 5, 6, and 7).

Causality: Substituents on the aryl ring can influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its ability to cross the blood-brain barrier and bind to its molecular target. For example, electron-withdrawing groups like halogens (F, Cl, Br) have been shown to enhance anticonvulsant activity in other aryl-containing series.[5][6]

The results should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Anticonvulsant Activity and Neurotoxicity of Substituted 1-Carbamoylindoline Analogs (Hypothetical Data)

Compound IDSubstitution (R)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotorod TD₅₀ (mg/kg)Protective Index (MES)
1a H150>300>300>2.0
1b 5-Cl45210>300>6.7
1c 5-F52195>300>5.8
1d 5-CH₃125>300>300>2.4
1e 6-Cl60250>300>5.0
Phenytoin (Reference)9.5Inactive687.2

From this hypothetical data, a preliminary SAR can be deduced:

  • Halogenation: Small, electron-withdrawing substituents at the 5-position (e.g., 5-Cl, 5-F) appear to significantly increase potency in the MES test compared to the unsubstituted analog (1a).

  • Lipophilicity: The addition of a methyl group (1d) does not improve activity, suggesting that simply increasing lipophilicity is not sufficient.

  • Positional Isomers: Substitution at the 5-position (1b) appears more favorable than at the 6-position (1e).

Protocols for Elucidating Mechanism of Action (MoA)

Once active compounds with a good safety margin are identified, investigating their mechanism of action is the next critical step. Based on the structures of known AEDs, the most probable targets are voltage-gated ion channels and GABAergic systems.

MoA cluster_main Potential Mechanisms of Action node1 1-Carbamoylindoline Analog Blocks Voltage-Gated Na⁺ Channel Prevents Repetitive Firing Reduced Neuronal Excitability Reduced Neuronal Excitability node1:f2->Reduced Neuronal Excitability Leads to node2 1-Carbamoylindoline Analog Positive Allosteric Modulator of GABAₐ Receptor Enhances Cl⁻ Influx & Hyperpolarization node2:f2->Reduced Neuronal Excitability Leads to Anticonvulsant Effect Anticonvulsant Effect

Caption: Potential mechanisms of action for 1-carbamoylindoline derivatives.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Purpose: To directly assess the effect of compounds on voltage-gated sodium or calcium channels, which are common targets for AEDs.[12]

Protocol:

  • Cell Culture: Use cell lines stably expressing the human channel of interest (e.g., HEK-293 cells expressing Naᵥ1.2) or primary cultured neurons.

  • Recording: Establish a whole-cell patch clamp configuration. Use a voltage protocol to elicit channel currents (e.g., for sodium channels, hold at -100 mV and step to -10 mV).

  • Compound Application: After establishing a stable baseline recording, perfuse the test compound at various concentrations (e.g., 0.1, 1, 10, 30 µM) onto the cell.

  • Data Acquisition: Record the current amplitude before and after drug application. To test for use-dependent block, a characteristic of many sodium channel blockers, apply a high-frequency train of depolarizing pulses.

  • Analysis: Calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

Radioligand Binding Assay for GABA-A Receptor

Purpose: To determine if the compounds interact with the benzodiazepine binding site on the GABA-A receptor, which would enhance GABAergic inhibition.[10]

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse whole brain tissue.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]Flumazenil) in the presence of various concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the ability of the test compound to displace the radioligand. Calculate the inhibition constant (Ki) to quantify the compound's binding affinity for the receptor site.

Conclusion and Future Directions

The 1-carbamoylindoline scaffold represents a promising and logically designed starting point for the discovery of novel anticonvulsant agents. The protocols outlined in this guide provide a robust, self-validating framework for the synthesis, screening, and mechanistic evaluation of a chemical library based on this core. Initial SAR studies should focus on systematic substitution of the aromatic ring to enhance potency and refine the safety profile. Compounds demonstrating significant in vivo efficacy and a high protective index should be advanced to more complex seizure models and detailed mechanistic studies to validate their primary molecular target. This structured approach provides a clear path from a rational chemical concept to the identification of a potential new therapeutic for epilepsy.

References

  • Husain, A., Rashid, M., Akhter, M., Mishra, R., & Gupta, D. (2012). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[5][7][13]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[5][7][13]triazino[5,6-b]indol-3(5h)-one/-thione. Darujps. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis and evaluation of some newer indole derivatives as anticonvulsant agents. Central Nervous System Agents in Medicinal Chemistry.
  • Fesharaki, S. S., et al. (2013). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. Medicinal Chemistry Research. Available at: [Link]

  • Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available at: [Link]

  • Taleva, G., et al. (2019). Discovery of novel indole-based aroylhydrazones as anticonvulsants: Pharmacophore-based design. Bioorganic Chemistry. Available at: [Link]

  • Ahangar, N., et al. (2023). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Sciences. Available at: [Link]

  • Wei, C. X., et al. (2010). Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives. Archives of Pharmacal Research. Available at: [Link]

  • Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. Available at: [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B. Available at: [Link]

  • Bryans, J. S., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, D., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]

  • Olgen, S., et al. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Zeitschrift für Naturforschung C. Available at: [Link]

  • Patel, P. R., et al. (2012). Novel process for the synthesis of indoline derivatives. Google Patents.
  • Malpani, S. G., et al. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International. Available at: [Link]

  • Banerjee, P. S., & Sharma, P. K. (2012). New antiepileptic agents: structure–activity relationships. Medicinal Chemistry Research.
  • Jones, P. G., et al. (1982). Structure–activity relations and receptor modelling of convulsant and anticonvulsant barbiturates from crystallographic data. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Cîrciumaru, A. I., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Siddiqui, A. A., et al. (2010). Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2- Pyrazoline-1-Carboxamide Derivatives. Chemical Sciences Journal. Available at: [Link]

  • Hladon, B., et al. (2025). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Pharmaceuticals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indole-1-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for this important synthetic transformation.

Introduction: The Challenge of Selective N-Acylation

2,3-dihydro-1H-indole-1-carboxamide and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The core of its synthesis lies in the N-acylation of the indoline nitrogen. While seemingly straightforward, this reaction is often plagued by issues of low yield, competing side reactions, and purification difficulties. The nucleophilicity of the indoline nitrogen can be lower than that of other amines, and the aromatic ring itself can undergo undesired reactions under certain conditions.[1]

This guide provides a structured approach to overcoming these challenges, ensuring reproducible and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,3-dihydro-1H-indole-1-carboxamide?

A: The two primary routes involve the reaction of indoline with an isocyanate or a carbamoyl chloride. A third, less common but useful method, involves the direct coupling with a carboxylic acid or its activated form. Each method has its own set of advantages and challenges regarding reagent stability, reaction conditions, and byproduct formation.

Q2: Why is my yield consistently below 50%?

A: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, competing side reactions (such as C-acylation), or suboptimal reaction conditions (temperature, solvent, base). A systematic troubleshooting approach, as detailed below, is essential.

Q3: What is the typical purity of the crude product, and what are the common impurities?

A: The purity can vary widely. Common impurities include unreacted indoline, urea byproducts (from isocyanates), and potentially over-acylated or ring-acylated products. Purification is almost always necessary, typically via column chromatography or recrystallization.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

You've run the reaction, but TLC/LC-MS analysis shows mostly unreacted indoline starting material.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Insufficiently Activated Acylating Agent Carbamoyl chlorides can be less reactive than isocyanates. Isocyanates themselves can degrade upon storage, especially in the presence of moisture.Solution: If using a carbamoyl chloride, consider adding a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction. If using an isocyanate, ensure it is fresh or has been properly stored under an inert atmosphere.
Low Nucleophilicity of Indoline The nitrogen in indoline is less nucleophilic than in a simple secondary amine due to the influence of the adjacent aromatic ring. This can lead to sluggish reactions.[1]Solution: The use of a non-nucleophilic base (e.g., triethylamine, DIPEA) is standard. In difficult cases, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to deprotonate the indoline, significantly increasing its nucleophilicity.[2] However, this must be done carefully to avoid base-mediated side reactions.
Inappropriate Solvent Choice The solvent polarity can significantly affect reaction rates. A solvent that does not fully solubilize the reactants will hinder the reaction.Solution: Aprotic solvents are generally preferred. Screen a range of solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). DMF is often a good choice for sluggish reactions due to its high polarity and boiling point, allowing for higher reaction temperatures.
Reaction Temperature is Too Low Acylation reactions often require an initial activation energy. If the temperature is too low, the reaction may not proceed at a reasonable rate.Solution: While many acylations are started at 0 °C to control exotherms, they often need to be warmed to room temperature or even heated to reflux to go to completion. Monitor the reaction by TLC or LC-MS while gradually increasing the temperature.
Problem 2: Significant Byproduct Formation

Your reaction yields a complex mixture, with multiple spots on the TLC plate.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Dimerization/Urea Formation (from Isocyanates) Isocyanates can react with water to form an unstable carbamic acid, which decomposes to an amine and CO2. This newly formed amine can then react with another molecule of isocyanate to form a symmetric urea byproduct.Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Add the indoline solution to the isocyanate solution (or vice-versa) slowly at 0 °C to maintain a low concentration of the reactive species and minimize self-reaction.
C-Acylation of the Indoline Ring Under certain conditions, particularly with strong Lewis acids or highly reactive acylating agents, electrophilic acylation can occur on the electron-rich aromatic ring of the indoline, typically at the C5 or C7 position.[3][4]Solution: Avoid Friedel-Crafts type conditions (e.g., strong Lewis acids like AlCl₃).[5][6] The use of a standard organic base like triethylamine in a neutral solvent like DCM should favor N-acylation exclusively. If C-acylation persists, consider milder acylating agents or lower reaction temperatures.
Degradation of Starting Material or Product Indolines can be sensitive to strongly acidic or basic conditions, as well as oxidation. The product itself might be unstable under prolonged heating.Solution: Maintain a neutral to slightly basic pH throughout the reaction. Use an inert atmosphere to prevent oxidation. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid product degradation.
Problem 3: Difficulties in Product Purification

You have confirmed product formation, but isolating a pure sample is challenging.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Co-elution with Urea Byproduct The urea byproduct formed from isocyanates can sometimes have a similar polarity to the desired product, making separation by column chromatography difficult.Solution: If using an isocyanate, try to minimize urea formation by using anhydrous conditions. For purification, a carefully selected solvent system for column chromatography is key. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) can often resolve these compounds. In some cases, a different stationary phase (e.g., alumina) may be effective.
Product is an Oil or Low-Melting Solid The product may not crystallize easily, making recrystallization an unviable purification method.Solution: Silica gel column chromatography is the most reliable method for purifying non-crystalline products. If the product is still impure after one column, a second column with a different solvent system or a prep-TLC/HPLC may be necessary.
Residual Base or Salts Amine bases (like triethylamine) and their corresponding salts can be difficult to remove completely and may interfere with crystallization or subsequent reactions.Solution: During the aqueous workup, wash the organic layer thoroughly with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove bulk water.

Recommended Experimental Protocols

Protocol A: Synthesis using Isocyanic Acid

This is often the most direct route but requires careful handling of anhydrous reagents.

Step-by-Step Methodology:

  • Preparation: To a solution of indoline (1.0 eq.) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq.) dropwise.

  • Addition: In a separate flask, prepare a solution of the desired isocyanate (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the indoline mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol B: Synthesis using Carbamoyl Chloride

This method can be more forgiving with respect to moisture but may require longer reaction times or heating.

Step-by-Step Methodology:

  • Preparation: Dissolve indoline (1.0 eq.) and triethylamine (1.5 eq.) in Tetrahydrofuran (THF, 0.2 M) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add the carbamoyl chloride (1.2 eq.) portion-wise or as a solution in THF.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off any triethylamine hydrochloride salt that has precipitated. Concentrate the filtrate and re-dissolve in Ethyl Acetate.

  • Washing & Purification: Wash the organic solution sequentially with water, 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizing the Workflow

A systematic approach is crucial for successful synthesis and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Select Synthetic Route (Isocyanate vs. Carbamoyl Chloride) reagents Ensure Anhydrous Reagents & Solvents start->reagents setup Set up Reaction Under Inert Atmosphere (N2/Ar) reagents->setup addition Slow Addition of Acylating Agent at 0 °C setup->addition monitor Monitor Progress by TLC / LC-MS addition->monitor temp Adjust Temperature (RT or Reflux) monitor->temp temp->monitor quench Aqueous Workup (Acid/Base Washes) temp->quench dry Dry & Concentrate quench->dry purify Column Chromatography or Recrystallization dry->purify yield Calculate Yield purify->yield characterize Characterize Product (NMR, MS, etc.) yield->characterize low_yield Low Yield? characterize->low_yield byproducts Byproducts? characterize->byproducts low_yield->reagents Check Reagent Quality & Reaction Conditions byproducts->addition Optimize Addition Rate & Temperature

Caption: General workflow for the synthesis and troubleshooting of 2,3-dihydro-1H-indole-1-carboxamide.

Key Parameter Optimization

Optimizing reaction parameters is key to maximizing yield and purity. The following diagram illustrates the relationships between key variables and desired outcomes.

G cluster_inputs Input Parameters cluster_intermediates Process Factors cluster_outputs Desired Outcomes Reagent Reagent Choice (Isocyanate/Carbamoyl Chloride) Rate Reaction Rate Reagent->Rate Reactivity Selectivity N- vs C-Acylation Selectivity Reagent->Selectivity Base Base (TEA, DIPEA, DBU) Base->Rate Nucleophilicity Stability Reagent/Product Stability Base->Stability Solvent Solvent (DCM, THF, DMF) Solvent->Rate Solubility Temp Temperature (0°C to Reflux) Temp->Rate Kinetics Temp->Selectivity Temp->Stability Yield High Yield Rate->Yield Purity High Purity Selectivity->Purity Stability->Yield Stability->Purity

Caption: Interplay of reaction parameters influencing yield and purity.

References

  • El-Sayed, M., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A.-A. M. (2009). Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. European Journal of Medicinal Chemistry, 44(8), 3097–3107. [Link]

  • Fu, G. C. (2006). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society, 128(43), 14036–14037. [Link]

  • Sarpong, R., et al. (2011). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 50(19), 4431-4435. [Link]

  • Lee, S., & Hartwig, J. F. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters, 24(5), 1166–1171. [Link]

  • Babu, G. S., & Perumal, P. T. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-604. [Link]

Sources

Troubleshooting side reactions in indoline carboxamidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indoline Carboxamidation

A Senior Application Scientist's Guide to Troubleshooting Side Reactions

Welcome to the technical support center for indoline carboxamidation. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the indoline scaffold. The unique structural and electronic properties of indolines, particularly sterically hindered derivatives like indoline-2-carboxylic acid, can present significant challenges during amide coupling reactions. This resource provides in-depth, field-tested solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of indoline carboxamides. Each answer provides a mechanistic explanation for the problem and a series of actionable troubleshooting steps.

Issue 1: My reaction yield is consistently low, or the reaction stalls despite using standard coupling conditions.

Question: I am attempting to couple a sterically hindered amine to indoline-2-carboxylic acid using EDC/HOBt, but I'm seeing less than 20% conversion even after 24 hours. What is causing this, and how can I improve the yield?

Answer: This is a classic issue when working with conformationally constrained building blocks like indoline-2-carboxylic acid.[1] The low reactivity stems from two primary factors: inefficient activation of the carboxylic acid and steric hindrance.

  • Causality - Inefficient Activation: Carbodiimide reagents like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate is unstable and prone to a debilitating side reaction: rearrangement to an unreactive N-acylurea byproduct. This rearrangement is particularly competitive when the subsequent nucleophilic attack by the amine is slow, which is often the case with sterically hindered substrates. Additives like HOBt are used to trap the O-acylisourea, converting it to a more stable active ester, but even this may not be efficient enough for challenging couplings.[1]

  • Causality - Steric Hindrance: The rigid, non-planar structure of the indoline ring shields the carboxylic acid, making it difficult for both the coupling reagent to activate it and for the incoming amine to attack the activated intermediate.[1] This reduced nucleophilicity and steric bulk significantly slow the desired amide bond formation, giving side reactions more time to occur.[2]

Troubleshooting Strategy:

  • Switch to a More Potent Coupling Reagent: For sterically demanding couplings, uronium/aminium salt reagents are far more effective than carbodiimides.[1] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) are specifically designed for coupling hindered amino acids.[1][3] They rapidly convert the carboxylic acid into a highly reactive acyl-isouronium salt, which is less susceptible to rearrangement and more readily attacked by the amine.

  • Optimize Reaction Conditions:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). DIPEA is less likely to cause side reactions like racemization or react with the coupling agent.

    • Solvent Choice: While DMF and DCM are common, consider switching to a solvent like THF or acetonitrile, which might offer better solubility for your specific substrates and intermediates.[2]

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered couplings. However, monitor carefully for thermal degradation.[2]

  • Review Stoichiometry: For difficult couplings, using a slight excess of the coupling reagent and base (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[2]

Issue 2: I am observing a significant, unidentified byproduct with a mass corresponding to my starting carboxylic acid minus water.

Question: During the workup of my indoline carboxamidation, I isolated a byproduct that I suspect is the symmetric anhydride of my indoline-2-carboxylic acid. Why does this form and how can I prevent it?

Answer: The formation of a symmetric anhydride is a common side reaction, especially when the amine nucleophile is added too late or is not reactive enough.[2]

  • Causality - Anhydride Formation: When the carboxylic acid is activated by a coupling reagent, it forms a highly reactive species (e.g., an O-acylisourea intermediate with EDC or an active ester with HATU). If the intended amine nucleophile is not present or is slow to react, this activated intermediate can be attacked by a second molecule of the deprotonated carboxylic acid starting material. This reaction consumes two equivalents of your starting material and one equivalent of your coupling reagent to produce one molecule of the symmetric anhydride, which is often less reactive towards the amine than the initial activated intermediate, effectively stalling the desired reaction.[2]

Troubleshooting Strategy:

  • Control the Order of Addition: This is the most critical factor. The ideal sequence is to add the coupling reagent to a solution containing the carboxylic acid, the amine, and the base . Pre-activating the carboxylic acid by mixing it with the coupling reagent and base before adding the amine is a common mistake that strongly promotes anhydride formation.[2]

  • Use a Highly Reactive Amine: If your process requires pre-activation, ensure that the amine is added as quickly as possible after the activation step. If the amine itself is inherently unreactive (e.g., electron-deficient anilines), you must rely on a more powerful activating agent (like HATU) to accelerate the desired amide formation to outcompete the anhydride pathway.

  • Employ Barbier-type Conditions: This involves having all components—carboxylic acid, amine, coupling reagent, and base—present in the reaction flask from the very beginning. This ensures that as soon as a molecule of carboxylic acid is activated, an amine molecule is in close proximity for immediate reaction.

Issue 3: My indoline substrate has a chiral center at the C2 position, and I'm detecting significant racemization in my final product.

Question: I am coupling (S)-Indoline-2-carboxylic acid, but my final product shows two spots on chiral HPLC, indicating racemization. My reaction uses a carbodiimide. What is the cause?

Answer: Racemization is a notorious side reaction in peptide chemistry, particularly for α-amino acids, and the principles apply directly to chiral indolines. The primary culprit is often the formation of an oxazolone (or azlactone) intermediate.[3][4]

  • Causality - Oxazolone Formation: When the carboxylic acid is activated (e.g., as an O-acylisourea intermediate), the carbonyl oxygen of the N-protecting group (if present) or the indoline nitrogen itself can perform an intramolecular nucleophilic attack on the activated carboxyl group. This cyclization forms a planar, achiral oxazolone intermediate. This intermediate can then be re-opened by the amine nucleophile, but because the intermediate is planar, the attack can occur from either face, leading to a racemic or epimerized product. Using additives like HOBt can suppress, but not always eliminate, this pathway by converting the highly reactive O-acylisourea into a less reactive active ester.

Troubleshooting Strategy:

  • Use Additives Wisely: If you must use a carbodiimide like DCC or EDC, the inclusion of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is mandatory. These additives minimize the lifetime of the highly reactive intermediate that leads to oxazolone formation.[3]

  • Switch to Uronium/Aminium Reagents: Reagents like HATU or HBTU are generally superior for suppressing racemization. They rapidly form active esters that are more sterically hindered and less prone to cyclizing into an oxazolone.[1]

  • Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). The activation energy for racemization is often higher than that for the desired amide bond formation, so lowering the temperature can significantly improve chiral purity.

  • Base Selection: Avoid excess strong base or nucleophilic bases. A sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is preferred.

Visualizing Reaction Pathways and Workflows

Troubleshooting Workflow for Low Yields

This diagram outlines a logical progression for diagnosing and solving low-yield issues in indoline carboxamidation.

G start Start: Low Yield in Indoline Carboxamidation q3 Is the substrate sterically hindered? start->q3 q1 Is the coupling reagent a carbodiimide (EDC, DCC)? sol1 Switch to Uronium Reagent (e.g., HATU, HBTU). [Causality: More potent activation, fewer side reactions] q1->sol1 Yes q2 Are you pre-activating the carboxylic acid before adding the amine? q1->q2 No end_node Improved Yield sol1->end_node sol2 Change Order of Addition: Mix Acid + Amine + Base, then add coupling reagent. [Causality: Prevents anhydride formation] q2->sol2 Yes sol3 Optimize Conditions: 1. Use hindered base (DIPEA). 2. Gently increase temperature. 3. Use slight excess of reagents. q2->sol3 No sol2->end_node q3->q1 Yes q3->q2 No sol3->end_node

Caption: Troubleshooting logic for low yields in Indoline Carboxamidation.

Mechanism: Desired Amidation vs. N-Acylurea Side Reaction

This diagram illustrates the critical branch point where a reaction using a carbodiimide can either proceed to the desired product or form an inactive byproduct.

G RCOOH Indoline-COOH + EDC O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl Activation Amide Desired Amide Product O_acyl->Amide Fast Nucleophilic Attack (Desired Pathway) N_acyl N-Acylurea Byproduct (Unreactive) O_acyl->N_acyl Slow Attack leads to Intramolecular Rearrangement (Side Reaction) Amine Amine (R'-NH2) Amine->Amide

Caption: Competing pathways for the O-acylisourea intermediate.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates
ReagentClassProsConsBest For
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct.[1]Prone to N-acylurea formation and racemization with hindered substrates.[1][3]Simple, unhindered couplings.
HATU Uronium/AminiumHighly efficient for hindered substrates; low racemization risk; fast reaction rates.[1]Higher cost; produces potentially mutagenic byproducts (tetramethylurea).Sterically demanding or racemization-prone couplings.
HBTU Uronium/AminiumEffective and less expensive than HATU.Slightly less reactive than HATU; can form guanidinium byproducts if amine is added last.A good balance of cost and reactivity for many systems.
T3P® Phosphonic AnhydrideHigh reactivity; byproducts are water-soluble and easily removed; low epimerization.[4]Can be sensitive to moisture; may require specific solvent systems.Green chemistry applications and scale-up processes.
Protocol: Optimized Carboxamidation of (S)-Indoline-2-carboxylic Acid using HATU

This protocol is designed to maximize yield and minimize racemization for a challenging coupling between a protected indoline carboxylic acid and a primary amine.

Materials:

  • N-Boc-(S)-Indoline-2-carboxylic acid (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add N-Boc-(S)-Indoline-2-carboxylic acid (1.0 eq) and the primary amine (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is a critical step to control the exotherm and minimize potential side reactions, including racemization.[4]

  • Base Addition: Add DIPEA (2.5 eq) to the cooled solution and stir for 5 minutes. The base deprotonates the carboxylic acid and ensures the amine is in its free-base form.

  • Activator Addition: In a single portion, add HATU (1.2 eq) to the stirring solution. A slight color change (often to yellow) may be observed.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove HOBt byproduct from HATU), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Dounay, A. B., & Humphreys, P. G. (2010). Palladium-Catalyzed Acetoxylation of Indolines. The Journal of Organic Chemistry, 75(24), 8507-8510. [Link]

  • Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., & Alonci, G. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, 36(1), e22708. [Link]

  • Hughes, D. L. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(1), 129-138. [Link]

Sources

Removing unreacted indoline from 2,3-dihydro-1H-indole-1-carboxamide mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 2,3-dihydro-1H-indole-1-carboxamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during the isolation and purification of your target compound. As Senior Application Scientists, we understand that achieving high purity is critical for the reliability of your research and the success of your drug development programs. This guide offers practical, field-proven insights to help you navigate the complexities of removing unreacted indoline and other impurities from your reaction mixtures.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that you may encounter during the purification of 2,3-dihydro-1H-indole-1-carboxamide, with a focus on the persistent challenge of removing unreacted indoline.

Issue 1: My final product is still contaminated with indoline after column chromatography.

This is a frequent challenge, as indoline and 2,3-dihydro-1H-indole-1-carboxamide can have similar polarities, leading to co-elution.

Root Cause Analysis and Solutions:

  • Inadequate Separation on Silica Gel: The polarity difference between indoline and your N-substituted product might be insufficient for complete separation using a standard silica gel column.[1][2]

    • Solution 1: Optimize Your Mobile Phase. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. This will help to first elute the less polar indoline, followed by your more polar product. Experiment with different solvent systems by first running thin-layer chromatography (TLC) to find the optimal separation conditions. An ideal Rf value for your desired compound on TLC is around 0.35 for good column separation.[2]

    • Solution 2: Consider a Different Stationary Phase. If silica gel proves ineffective, reversed-phase chromatography could be a viable alternative.[1] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] In this scenario, the more polar indoline will elute before your less polar product.

    • Solution 3: Acid-Base Modification. Since indoline is a basic compound, you can exploit this property. Pre-treating your crude mixture with an acid (like dilute HCl) will protonate the indoline, forming a salt. This salt is highly polar and will either remain at the baseline of your silica gel column or can be removed with an aqueous wash before chromatography.

Experimental Protocol: Acid-Wash Prior to Column Chromatography

  • Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) two to three times. This will extract the basic indoline into the aqueous layer.[3]

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Proceed with column chromatography on the resulting residue.

Issue 2: I am observing product loss during the purification process.

Significant product loss can occur due to several factors, including improper technique or the inherent properties of your compound.

Root Cause Analysis and Solutions:

  • Product Adsorption on Silica Gel: Highly polar compounds can irreversibly adsorb to the acidic silica gel, leading to low recovery.

    • Solution: Deactivate the Silica Gel. You can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (1-3%), to your mobile phase.[4] This will neutralize the acidic sites on the silica, preventing strong adsorption of your product.

  • Improper Solvent Selection for Extraction: If your product has some water solubility, it may be lost in the aqueous washes during a liquid-liquid extraction.

    • Solution: Back-Extraction. After the initial aqueous wash, you can "back-extract" the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Product Degradation: Some indole derivatives can be sensitive to acidic or basic conditions.

    • Solution: Use Milder Conditions. If you suspect your product is degrading, use milder acids or bases for extraction, or consider alternative purification methods like crystallization that do not involve harsh pH changes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 2,3-dihydro-1H-indole-1-carboxamide.

Q1: What are the most common methods for removing unreacted indoline?

The most common methods are:

  • Acid-Base Extraction: This is often the most effective and straightforward method. Indoline is basic and can be selectively removed from an organic solution by washing with an aqueous acid.[5][6] Your N-substituted product, being less basic, will remain in the organic layer.

  • Column Chromatography: While it can be challenging due to similar polarities, optimizing the mobile phase and stationary phase can achieve good separation.[1][7]

  • Crystallization: If your product is a solid and the crude mixture is sufficiently pure, crystallization can be a highly effective final purification step.[8][9] Finding a suitable solvent system where your product has low solubility at a cold temperature while indoline remains in solution is key.

Q2: How can I determine the purity of my final product?

Several analytical techniques can be used to assess the purity of your 2,3-dihydro-1H-indole-1-carboxamide:

  • High-Performance Liquid Chromatography (HPLC): This is a robust and precise method for quantifying the main component and any known impurities.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying both known and unknown impurities, even at trace levels.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and selective for detecting volatile impurities like indoline.[12]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical technique for determining absolute purity without the need for specific impurity reference standards.[10]

Q3: Are there any non-chromatographic methods to purify my product?

Yes, besides acid-base extraction and crystallization, other methods include:

  • Distillation: If there is a significant difference in boiling points between your product and indoline, distillation (potentially under reduced pressure) could be an option.

  • Sublimation: For solid compounds, sublimation can be a gentle purification method if your product has a suitable vapor pressure.

Q4: What is the best way to pack a chromatography column for optimal separation?

The "slurry method" is generally preferred for packing silica gel columns to ensure a uniform and well-packed bed, which is crucial for good separation.[1][7]

Experimental Protocol: Slurry Packing a Silica Gel Column

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluting solvent.

  • Pour the slurry into the column.

  • Gently tap the column to help the silica settle evenly and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Ensure the solvent level always remains above the top of the silica bed to prevent cracking.[1][7]

Purification Strategy Workflow

The following diagram illustrates a decision-making workflow for selecting the most appropriate purification strategy for your 2,3-dihydro-1H-indole-1-carboxamide mixture.

Purification_Workflow start Crude Reaction Mixture (Product + Unreacted Indoline) acid_base_extraction Acid-Base Extraction start->acid_base_extraction check_purity_1 Check Purity (TLC, LC-MS) acid_base_extraction->check_purity_1 column_chromatography Column Chromatography check_purity_1->column_chromatography <95% Pure final_product Pure Product check_purity_1->final_product >95% Pure check_purity_2 Check Purity (TLC, LC-MS) column_chromatography->check_purity_2 check_purity_2->final_product >98% Pure crystallization Crystallization crystallization->final_product check_puroty_2 check_puroty_2 check_puroty_2->crystallization <98% Pure & Solid

Caption: Decision workflow for purification.

Quantitative Data Summary

Table 1: Typical Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase (Gradient)Compound Elution Order
Normal Phase (Silica Gel)Hexane/Ethyl Acetate (increasing ethyl acetate concentration)1. Indoline 2. 2,3-dihydro-1H-indole-1-carboxamide
Reversed-Phase (C18)Water/Acetonitrile (increasing acetonitrile concentration)1. Indoline 2. 2,3-dihydro-1H-indole-1-carboxamide

Table 2: pH Ranges for Acid-Base Extraction

StepAqueous SolutionTarget pHPurpose
Acid Wash1 M HCl1-2Protonate and extract indoline
NeutralizationSaturated NaHCO₃8-9Neutralize excess acid
Brine WashSaturated NaCl~7Remove excess water

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
  • On-Demand Chemical Shop. (2025, June 5). What are the analytical methods for 99% Indole in environmental samples? - Blog.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. BenchChem.
  • MDPI. (2025, May 26).
  • ResearchGate. (n.d.). Crystallization purification of indole.
  • University of Victoria. (n.d.). Column chromatography.
  • ResearchGate. (n.d.). 8. Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Asian Journal of Research in Chemistry. (2012, May 24).
  • University of California, San Diego. (n.d.). Remove Sticky Reagents.
  • BenchChem. (2025).

Sources

Optimizing temperature for 2,3-dihydro-1H-indole-1-carboxamide stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Thermal Stability and Experimental Conditions

Disclaimer: This document provides a comprehensive guide to establishing the thermal stability of 2,3-dihydro-1H-indole-1-carboxamide. As of the latest literature review, specific degradation kinetics and definitive pathways for this compound are not extensively published. Therefore, this guide is designed to empower researchers with the principles and methodologies to determine optimal conditions and troubleshoot stability issues in their own experimental settings.

Proactive Stability Assessment: A Practical Guide

Understanding the thermal limits of 2,3-dihydro-1H-indole-1-carboxamide is critical for the integrity of your research, whether it involves chemical synthesis, formulation development, or biological assays. Unforeseen degradation can lead to inconsistent results, loss of active compound, and the formation of unknown impurities. This section provides a workflow for proactively assessing the thermal stability of your compound.

Initial Thermal Characterization: TGA and DSC

Before conducting lengthy stability studies, a rapid thermal profile can be generated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These techniques provide foundational data on the compound's physical properties and decomposition behavior.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1] It is invaluable for identifying the onset temperature of thermal decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material.[2] It can determine the melting point, which is a key indicator of purity, and other phase transitions.

The data from these analyses will help you set the upper-temperature limit for your subsequent forced degradation studies, ensuring that you are studying degradation under relevant conditions and not just bulk decomposition.

Experimental Protocol: Designing a Forced Degradation Study

Forced degradation, or stress testing, is essential for understanding the chemical stability of a substance.[3][4] By subjecting the compound to conditions more severe than its intended use, we can accelerate degradation and identify potential degradation products and pathways.[3][4]

Objective: To determine the rate of degradation of 2,3-dihydro-1H-indole-1-carboxamide at various temperatures and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2,3-dihydro-1H-indole-1-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into several amber glass HPLC vials to minimize light exposure.

  • Incubation: Place the vials in calibrated ovens at different temperatures. A recommended temperature set is outlined in the table below. Include a control sample stored at a condition where the compound is known to be stable (e.g., -20°C).

  • Time Points: Remove one vial from each temperature at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Quenching and Storage: Immediately after removal from the oven, place the vials in a -20°C freezer to quench the degradation process until analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Table 1: Suggested Conditions for Thermal Forced Degradation Study

ConditionTemperatureRationale
Long-Term25°C ± 2°CSimulates ambient storage conditions.
Intermediate40°C ± 2°CRepresents intermediate stress conditions.
Accelerated60°C ± 2°CStandard accelerated condition to stress the molecule.
High Stress80°C ± 2°C (or 20°C below TGA decomposition onset)To ensure significant degradation is observed and to identify secondary degradation products.
Workflow for Thermal Stability Assessment

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Analysis & Interpretation TGA Perform TGA DSC Perform DSC prep_stock Prepare Stock Solution DSC->prep_stock Set Max Temp incubate Incubate at Multiple Temperatures (e.g., 25°C, 40°C, 60°C, 80°C) prep_stock->incubate time_points Sample at Various Time Points incubate->time_points hplc_analysis Analyze via Stability-Indicating HPLC-UV/MS time_points->hplc_analysis quantify Quantify Parent Compound Loss hplc_analysis->quantify identify Identify Degradation Products quantify->identify pathway Propose Degradation Pathway identify->pathway caption Workflow for Thermal Stability Assessment

Caption: A systematic workflow for assessing the thermal stability of a research compound.

Troubleshooting Guide

Q: I'm observing a significant loss of my 2,3-dihydro-1H-indole-1-carboxamide peak in my HPLC analysis even at moderate temperatures. What could be the issue?

A: Several factors could be at play:

  • Intrinsic Instability: The compound may inherently be thermally labile. Review your TGA data to see the onset of decomposition. If you are working near this temperature, degradation is expected.

  • Solvent/pH Effects: The stability of a compound can be highly dependent on the solvent and pH. Protic solvents or residual acidic/basic impurities can catalyze degradation, particularly hydrolysis of the carboxamide group. Consider using aprotic solvents and ensuring all glassware is neutral.

  • Oxidation: The indoline ring system can be susceptible to oxidation, which can be accelerated by heat.[5][6] The presence of oxygen in the headspace of your vial can contribute to this. Consider preparing your samples under an inert atmosphere (e.g., nitrogen or argon) to see if stability improves.

Q: A new, significant peak has appeared in the chromatogram of my heated sample. How can I begin to identify this degradation product?

A: Identifying unknown peaks is a common challenge in stability studies. Here is a logical approach:

  • Utilize LC-MS: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will provide the molecular weight of the degradant.

  • Hypothesize Degradation Pathways: Based on the molecular weight and the structure of the parent compound, you can hypothesize the chemical transformation that occurred. For 2,3-dihydro-1H-indole-1-carboxamide, common pathways include hydrolysis, oxidation, or dehydration (see FAQ on degradation pathways below).

  • Compare Retention Times: If you have standards of potential degradation products (e.g., 2,3-dihydro-1H-indole), you can compare their retention times to the unknown peak.

Q: My stability data is not reproducible between experiments. What should I check?

A: Lack of reproducibility often points to uncontrolled variables in the experimental setup. Check the following:

  • Temperature Accuracy: Ensure your ovens or heating blocks are accurately calibrated. Small temperature variations can lead to significant differences in degradation rates.

  • Sample Preparation Consistency: Ensure that the concentration of your stock solution and the volume of aliquots are consistent.

  • Vial Sealing: Poorly sealed vials can lead to solvent evaporation, concentrating your sample and altering the degradation kinetics. It can also allow atmospheric oxygen to enter.

  • Purity of Starting Material: Inconsistent purity of your starting material can introduce varying levels of impurities that may catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for solid 2,3-dihydro-1H-indole-1-carboxamide?

A: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, in a cool and dry place. Storage at 2-8°C or -20°C is advisable. For sensitive compounds, storing under an inert atmosphere (argon or nitrogen) can prevent slow oxidative degradation over time.

Q2: What are the likely thermal degradation pathways for 2,3-dihydro-1H-indole-1-carboxamide?

A: Based on the functional groups present (an indoline ring and a primary carboxamide), several degradation pathways can be proposed:

  • Hydrolysis: The carboxamide bond can be susceptible to hydrolysis, especially in the presence of water and acid/base catalysts, to yield 2,3-dihydro-1H-indole and ammonia.

  • Oxidation (Aromatization): The indoline (dihydro-indole) ring is a reduced form of indole. Under thermal stress, particularly in the presence of oxygen, it can be oxidized to the more stable aromatic indole, yielding 1H-indole-1-carboxamide.

  • Oxidation (C-N Bond Cleavage): More aggressive oxidation could lead to the formation of 2-oxindoles.[5]

  • Dehydration/Rearrangement: At higher temperatures, the carboxamide could potentially undergo dehydration to form a nitrile, although this is less common for primary carboxamides without specific reagents.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_high_temp High Temp Decomposition parent 2,3-dihydro-1H-indole-1-carboxamide hydrolysis_prod 2,3-dihydro-1H-indole + NH3 parent->hydrolysis_prod + H2O (Heat, pH) oxidation_prod1 1H-indole-1-carboxamide (Aromatization) parent->oxidation_prod1 + [O] (Heat) oxidation_prod2 Oxindole derivatives parent->oxidation_prod2 Harsh [O] (Heat) ring_opening Ring-opened products parent->ring_opening >> High Temp caption Potential Thermal Degradation Pathways

Caption: Plausible degradation pathways for 2,3-dihydro-1H-indole-1-carboxamide under thermal stress.

Q3: How does temperature affect the stability of the compound in solution versus in its solid state?

A: Generally, compounds are significantly more stable in their solid, crystalline state than in solution. In the solid state, molecular mobility is restricted, which reduces the likelihood of bimolecular degradation reactions. In solution, molecules are mobile and can interact with the solvent, dissolved gases (like oxygen), and other solutes, which often accelerates degradation. Therefore, it is always recommended to store compounds in their solid form and prepare solutions fresh for experiments whenever possible.

References

  • Lab Manager. (2026).
  • TA Instruments. (2024, July 23).
  • MedCrave online. (2016, December 14).
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ResearchGate. (2025, August 5). Thermal stability and decomposition of pharmaceutical compounds | Request PDF.
  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
  • Longdom Publishing SL. (n.d.). A mild Cu(I)

Sources

Overcoming solubility issues with 2,3-dihydro-1H-indole-1-carboxamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,3-dihydro-1H-indole-1-carboxamide (also known as Indoline-1-carboxamide ; CAS: 56632-33-8).

This compound presents distinct solubility challenges due to its structural hybrid of a lipophilic indoline core and a polar, hydrogen-bond-donating urea motif (


). This combination often leads to high crystal lattice energy (Melting Point ~157°C) and rapid precipitation ("crashing out") upon dilution in aqueous buffers.

Ticket ID: SOL-IND-01 Compound: 2,3-dihydro-1H-indole-1-carboxamide Classification: Hydrophobic/H-Bonding Solid Status: Active Troubleshooting

Core Solubility Profile & Stock Preparation

Before attempting an assay, you must establish a stable liquid phase. The urea-like moiety at the N1 position creates strong intermolecular hydrogen bonding, making the solid resistant to dissolution in water.

Q: What is the optimal solvent system for stock preparation?

Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Protocol: Dissolve the solid powder in 100% anhydrous DMSO to a target concentration of 10 mM to 50 mM .

  • Why DMSO? It disrupts the strong hydrogen-bond network of the carboxamide group more effectively than ethanol or methanol.

  • Critical Warning: Avoid storing stocks in hydrated DMSO (DMSO that has absorbed water from the air). Water accumulation lowers the solvent power and causes "silent precipitation" inside the vial over time.

    • Action: Use single-use aliquots stored at -20°C.

Q: My stock solution is clear, but it precipitates immediately when I add it to the assay buffer. Why?

Diagnosis: You are experiencing Solvent Shock (also known as the "Crash Effect"). When a high-concentration DMSO stock hits an aqueous buffer, the DMSO diffuses away from the compound faster than the compound can solubilize in the water. This creates a local zone of supersaturation, forcing the compound to re-crystallize.[1]

Solution: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into 100% aqueous buffer.

  • Step 1: Prepare an "Intermediate Working Solution" in 50% DMSO / 50% Buffer (or water).

  • Step 2: Vortex immediately. The high organic content keeps the compound soluble.

  • Step 3: Dilute this Intermediate Solution into your final assay plate.

    • Result: This gradient reduction prevents the kinetic shock of rapid polarity change.

Assay Compatibility & Buffer Optimization
Q: Which buffer additives prevent aggregation of this compound?

The planar indoline ring promotes "stacking" (aggregation), which causes false positives in enzymatic assays (promiscuous inhibition).

Additive ClassRecommended ReagentConcentrationMechanism of Action
Non-ionic Surfactant Tween-20 or Triton X-1000.01% – 0.05%Coats hydrophobic micro-particles, preventing them from growing into large precipitates.
Co-Solvent PEG-4001% – 5%Increases the overall solvent power of the aqueous phase without the toxicity of high DMSO.
Carrier Protein BSA (Bovine Serum Albumin)0.1%Sequesters free lipophilic molecules. Note: Only use if protein binding does not interfere with your specific target.
Q: How do I validate that the compound is actually soluble in my assay plate?

Protocol: The Nephelometry Check Do not rely on the naked eye. Micro-precipitates (1–10 µm) are invisible but will scatter light and interfere with optical readouts.

  • Prepare a "Mock Plate" with compound and buffer (no enzyme/cells).

  • Measure Absorbance at 600 nm or 650 nm (a region where the compound does not absorb).

  • Pass Criteria: OD < 0.005 above background.

  • Fail Criteria: Elevated OD indicates light scattering due to precipitation.

Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical flow for diagnosing and fixing solubility issues during assay development.

SolubilityWorkflow Start Issue: Compound Precipitates in Assay Buffer CheckConc Step 1: Check Final Concentration. Is it > 50 µM? Start->CheckConc ReduceConc Action: Reduce Test Conc. Try < 10 µM CheckConc->ReduceConc Yes CheckDMSO Step 2: Check DMSO % Is Final DMSO > 1%? CheckConc->CheckDMSO No ReduceConc->CheckDMSO ReduceDMSO Action: Keep DMSO < 1% (Cell Toxicity Limit) CheckDMSO->ReduceDMSO Yes AddSurfactant Step 3: Add Surfactant (0.01% Tween-20) CheckDMSO->AddSurfactant No ReduceDMSO->AddSurfactant ReTest Re-Test Solubility (Nephelometry / OD600) AddSurfactant->ReTest Success Assay Ready ReTest->Success Clear Solution Fail Precipitation Persists ReTest->Fail Cloudy/High OD Cyclodextrin Advanced: Use HP-β-Cyclodextrin (Complexation) Fail->Cyclodextrin

Caption: Logic flow for diagnosing solubility failures. Blue nodes represent decision points; Green/Yellow nodes represent corrective actions.

Advanced Solubilization Strategies

If standard additives fail, use these advanced formulation techniques.

Method A: Cyclodextrin Complexation

Indoline-1-carboxamide is a suitable candidate for inclusion complexation due to its size.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol: Prepare your assay buffer containing 5-10% HP-β-CD .

  • Mechanism: The hydrophobic indoline ring enters the cyclodextrin cavity, shielding it from water while the polar amide remains exposed or hydrogen-bonded. This can increase apparent solubility by 10-100 fold.

Method B: The "Solvent Shift" Serial Dilution

Standard serial dilutions in aqueous buffer often result in the "carryover precipitate" error, where the first high-concentration well precipitates and you unknowingly transfer crystals to the next well.

  • Correct Protocol: Perform your serial dilution in 100% DMSO first.

  • Transfer: Only after the dilution series is complete, transfer a small volume (e.g., 0.5 µL) from the DMSO plate to the Aqueous Assay plate (e.g., 49.5 µL).

  • Benefit: This ensures every well starts with fully solubilized compound at the exact moment of mixing.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Generally, No . While indoline-1-carboxamide has some solubility in ethanol, ethanol is much more volatile. Evaporation during the assay setup will change your compound concentration and induce rapid crystallization at the meniscus. DMSO is non-volatile at room temperature, providing a stable stock concentration.

Q: The compound is active, but the Hill Slope is very steep (> 2.0). Is this real? A: This is a classic signature of colloidal aggregation . If the compound forms a "sticky" colloid, it sequesters enzyme non-specifically, causing an abrupt "all-or-nothing" inhibition curve.

  • Verification: Add 0.01% Triton X-100. If the IC50 shifts significantly or the slope normalizes to ~1.0, the original activity was an artifact of solubility [1].

Q: Is this compound light sensitive? A: Indoline derivatives can be susceptible to oxidation to the fully aromatic indole form upon prolonged exposure to light and air.

  • Best Practice: Keep stocks in amber vials. If the solution turns yellow/brown, it suggests oxidation to the indole analog, which has different solubility and potency properties.

References
  • NIH Assay Guidance Manual . Compound Solubility and Aggregation in Assays. National Center for Advancing Translational Sciences.[2] Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for physicochemical properties in drug discovery).

Sources

Minimizing hydrolysis of 2,3-dihydro-1H-indole-1-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-dihydro-1H-indole-1-carboxamide (Indoline-1-carboxamide) is a urea derivative prone to hydrolytic degradation, releasing indoline , ammonia , and carbon dioxide . While inherently more stable than simple amides, its stability is strictly governed by pH, buffer species (general acid-base catalysis), and temperature.

This guide provides a root-cause analysis and actionable protocols to minimize degradation during experimental workflows.

Module 1: The Degradation Mechanism

To prevent hydrolysis, one must understand the enemy. The degradation of N-substituted ureas in aqueous media follows a U-shaped pH-rate profile involving two distinct pathways.

Mechanism Visualization

The following diagram illustrates the competing hydrolysis pathways you must control.

HydrolysisPathways Substrate Indoline-1-carboxamide (Neutral) AcidPath Acid Catalysis (pH < 4) Substrate->AcidPath High [H+] BasePath Base Catalysis (pH > 8) Substrate->BasePath High [OH-] Intermed_Acid Protonated Carbonyl [Intermediate] AcidPath->Intermed_Acid O-Protonation Intermed_Base Isocyanate + Indoline (Elimination Mechanism) BasePath->Intermed_Base Deprotonation of NH2 Products Indoline + NH3 + CO2 Intermed_Acid->Products + H2O / Slow Intermed_Base->Products Fast Hydrolysis

Figure 1: Dual-pathway hydrolysis mechanism. Acidic conditions drive carbonyl activation, while basic conditions promote an E1cB-like elimination mechanism yielding isocyanate intermediates.

Module 2: pH Optimization (The "Golden Window")

The Issue

Users often select buffers based on biological compatibility (e.g., PBS at pH 7.4) rather than chemical stability.[1] For urea derivatives, pH 7.4 is often on the rising edge of base-catalyzed hydrolysis.

The Solution: Target pH 5.5 – 6.5

Experimental data on N-substituted ureas indicates a stability maximum (lowest


) typically between pH 5.0 and 6.5.
  • Acidic Region (pH < 4): Specific acid catalysis dominates (

    
    ).
    
  • Basic Region (pH > 8): Specific base catalysis dominates (

    
    ), often proceeding via an isocyanate intermediate which is rapid.
    
  • Neutral Plateau (pH 5-7): The "safe zone" where water attack (

    
    ) is the rate-limiting step.
    
Protocol: pH Stability Profiling

Before long-term storage, validate the optimal pH for your specific concentration.

  • Prepare 10 mM stock of Indoline-1-carboxamide in DMSO.

  • Dilute to 100 µM in the following 50 mM buffers:

    • Acetate (pH 4.0, 5.0)

    • MES (pH 6.0)

    • HEPES (pH 7.5)

    • Borate (pH 9.0)

  • Incubate at 25°C and 40°C (accelerated stability).

  • Analyze via HPLC-UV (254 nm) at t=0, 24h, 48h.

  • Plot

    
     vs. Time to determine 
    
    
    
    .

Module 3: Buffer Selection (The "Hidden Catalyst")

The Issue: General Acid-Base Catalysis

Even at the correct pH, the type of buffer matters. Polyprotic buffers like Phosphate and Citrate can act as general acids/bases, directly catalyzing the transfer of protons to/from the urea group, accelerating hydrolysis independent of pH.

The Solution: Non-Nucleophilic Buffers

Switch to buffers with low catalytic activity toward amides/ureas.

Buffer TypeRisk LevelRecommendationMechanism of Failure
Phosphate HighAvoid Acts as bifunctional catalyst (donates/accepts protons simultaneously).
Citrate MediumCaution Carboxyl groups can participate in catalysis.
Acetate LowPreferred Weak catalytic effect; ideal for pH 4.5–5.5.
MES/MOPS Very LowHighly Recommended Sterically hindered sulfonates; minimal interaction with urea carbonyl.

Module 4: Formulation & Storage

Temperature Control (Arrhenius Kinetics)

Hydrolysis rates typically double for every 10°C increase.

  • Action: Store stock solutions at -20°C or -80°C .

  • Action: Keep working solutions on ice (4°C). Avoid water baths >37°C for extended periods.

Dielectric Constant Modification (Cosolvents)

Water is the reactant. Reducing water activity (


) and the dielectric constant of the medium stabilizes the neutral urea molecule against charged transition states.
  • Recommendation: If the assay permits, include 10–20% DMSO , Ethanol , or PEG-400 .

  • Why? Lowering the dielectric constant destabilizes the charge separation required for the formation of the tetrahedral intermediate in the hydrolysis pathway.

Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in your current assay.

Troubleshooting Start Issue: Compound Degradation Observed CheckpH Is pH between 5.5 and 6.5? Start->CheckpH CheckBuffer Is Buffer Phosphate/Citrate? CheckpH->CheckBuffer Yes AdjustpH Action: Adjust pH to 6.0 (Use MES or Acetate) CheckpH->AdjustpH No CheckTemp Is Temp > 25°C? CheckBuffer->CheckTemp No ChangeBuffer Action: Switch to MES, MOPS, or TRIS (if pH > 7) CheckBuffer->ChangeBuffer Yes LowerTemp Action: Store on Ice or Freeze Aliquots CheckTemp->LowerTemp Yes AddCosolvent Action: Add 10% DMSO or Glycerol CheckTemp->AddCosolvent No (Temp is low)

Figure 2: Step-by-step troubleshooting logic for stabilizing Indoline-1-carboxamide.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of Indoline-1-carboxamide? A: Absolutely not. The high temperature (121°C) and pressure will cause rapid, total hydrolysis to indoline and ammonia. Sterilize via 0.22 µm filtration only.

Q2: I see a new peak in my HPLC appearing at a longer retention time. Is this the hydrolysis product? A: Likely yes. The hydrolysis product, Indoline (2,3-dihydro-1H-indole) , is less polar than the parent carboxamide (loss of the hydrophilic -CONH2 group) and will typically elute later on a Reverse Phase C18 column. Confirm by injecting an authentic Indoline standard.

Q3: How long is the compound stable in cell culture media (DMEM/RPMI)? A: Most media are buffered with Bicarbonate (pH 7.4) and contain amino acids that can act as nucleophiles. Expect a half-life (


) of 12–24 hours  at 37°C.
  • Tip: Refresh media containing the drug every 12 hours if long-term incubation is required.

Q4: Why does my stock solution smell like ammonia? A: This indicates significant hydrolysis. The breakdown releases


 gas. Discard the stock immediately and prepare fresh from powder.

References

  • Panyachariwat, N., & Steckel, H. (2014).[2] Stability of urea in solution and pharmaceutical preparations.[2][3][4] Journal of Cosmetic Science, 65, 187–195.[2] Link

    • Establishes the U-shaped pH-rate profile and the stability maximum at pH 6.
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Estiu, G., et al. (2004). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea. Journal of Physical Chemistry A. Link

    • Mechanistic detail on the elimination vs.
  • Lilov, M. E. (2021). Stability of Urea Solutions in Presence of Buffering Additives.[2][3][4] Journal of Chemical Technology and Metallurgy. Link

    • Provides data on phosphate buffer catalysis and stabilization str

Sources

Resolving chromatographic peak tailing for 2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Peak Tailing Resolution

Welcome to the technical support hub for 2,3-dihydro-1H-indole-1-carboxamide (also referred to as N-carbamoyl indoline).[1][2][3] This guide addresses the specific physicochemical challenges of separating indoline-based amides, moving beyond generic advice to target the molecular interactions causing your peak asymmetry.

Part 1: The Diagnostic Logic (Root Cause Analysis)

Before modifying your method, you must identify why the tailing is occurring. Tailing for this specific molecule usually stems from two distinct mechanisms: Thermodynamic (Chemical) or Kinetic (Physical) .[1][2]

The Chemistry of the Problem

Unlike free indoline, 2,3-dihydro-1H-indole-1-carboxamide is not a strong base.[1][2][3] The carboxamide group (


) withdraws electron density from the nitrogen, rendering the molecule neutral in standard HPLC pH ranges.
  • The Trap: Users often treat it like a basic amine and lower the pH aggressively.

  • The Reality: Tailing is caused by Hydrogen Bonding . The amide oxygen acts as a Hydrogen Bond Acceptor (HBA) and the

    
     as a Donor (HBD). These moieties interact avidly with residual silanols (
    
    
    
    )
    on the silica surface.[1][2][4]
Interactive Troubleshooting Workflow

Use the following logic gate to diagnose your specific issue.

TailingDiagnosis Start START: Calculate Asymmetry Factor (As) CheckAs Is As > 1.5? Start->CheckAs Decision1 Does the peak tailing disappear at 1/10th concentration? CheckAs->Decision1 YES MassOverload DIAGNOSIS: Mass Overload Action: Increase column diameter or reduce injection volume. Decision1->MassOverload YES Decision2 Does a neutral marker (e.g., Toluene) also tail? Decision1->Decision2 NO PhysicalVoid DIAGNOSIS: Physical Void/Dead Volume Action: Check fittings, replace guard column. Decision2->PhysicalVoid YES Decision3 Is Mobile Phase pH < 3.0? Decision2->Decision3 NO (Only Analyte Tails) Silanol DIAGNOSIS: Silanol Interaction Action: Switch to MeOH or Add Modifier. Decision3->Silanol NO Shielding DIAGNOSIS: Hydrophobic Adsorption Action: Use Polar Embedded Column. Decision3->Shielding YES

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.

Part 2: Chemical Resolution (Mobile Phase)

If your diagnosis points to Silanol Interaction (the most common cause for this amide), use the following protocols.

Strategy A: The "Methanol Effect" (First Line of Defense)

Acetonitrile (ACN) is an aprotic solvent; it does not mask silanols. Methanol (MeOH) is protic and forms hydrogen bonds with the silica surface, effectively "shielding" the stationary phase from your analyte.

  • Recommendation: Switch organic modifier from ACN to Methanol .

  • Impact: Often reduces tailing by 30-40% without buffer changes.[1][2]

Strategy B: Buffer & Modifier Selection

For 2,3-dihydro-1H-indole-1-carboxamide, you need a buffer that suppresses the ionization of silanols (keeping them as


 rather than 

) or competes for the binding sites.[1][2][3]
Modifier / BufferConcentrationMechanism of ActionRecommended For
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Lowers pH (<2.[1][2][3]5) to protonate silanols; Ion-pairing.[1][2]Best for peak shape. (Note: May suppress MS signal).[1][2][3]
Formic Acid 0.1%Lowers pH (~2.7).[1][3] Weaker than TFA.[2]LC-MS applications.[1][2][4]
Ammonium Acetate 10 mMChaotropic effect; disrupts H-bonding networks.[1][2]Mid-pH separations (pH 4-5).[1][2][3]
Triethylamine (TEA) 5 - 10 mMSilanol Blocker. Competes directly for active sites.[1][2]Rescue Method. Use only if acidic modifiers fail.[2]
Protocol: Preparation of Silanol-Suppressing Mobile Phase

Objective: Prepare 1L of 0.1% TFA in Water/Methanol (50:50).

  • Water Phase: Measure 495 mL of HPLC-grade water. Add 0.5 mL of TFA.

    • Note: Always add acid to water, not vice versa.[2][3]

  • Organic Phase: Measure 500 mL of HPLC-grade Methanol.

  • Mixing: Combine phases slowly (exothermic reaction).

  • Degassing: Sonicate for 10 minutes.

    • Critical: Do not rely on on-line degassers alone for pre-mixed phases; micro-bubbles can cause baseline noise that mimics tailing.[1][2]

Part 3: Stationary Phase Selection

If mobile phase adjustments fail, your column chemistry is likely incompatible with the amide functionality.

The "End-Capping" Factor

Standard C18 columns have exposed silanols.[5] For this molecule, you require:

  • High-Purity Silica (Type B): Low metal content reduces acidity of silanols.[1][2]

  • Exhaustive End-Capping: Secondary bonding reagents (e.g., trimethylchlorosilane) block residual

    
    .[1][2][3]
    
Recommended Column Chemistries
Column TypeWhy it works for Indoline-1-carboxamide
Polar Embedded C18 Contains a polar group (amide/carbamate) in the alkyl chain.[1][2][3] This creates a "water shield" near the surface, preventing the analyte from touching the silica.
PFP (Pentafluorophenyl) Offers

interactions with the indoline ring.[1][2] This alternative selectivity mechanism often pulls the peak away from the tail.
Hybrid Particle ( Ethylene Bridged) Chemically resistant to silanol hydrolysis; naturally lower silanol activity.[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q: I see a small "hump" on the tail of my main peak. Is this tailing or an impurity? A: This is likely indoline (the hydrolysis product). 2,3-dihydro-1H-indole-1-carboxamide can hydrolyze in solution.[1][2][3][5]

  • Test: Run a pure standard of 2,3-dihydro-1H-indole.[1][2][3] If the retention time matches the "hump," your sample is degrading.

  • Fix: Prepare samples fresh in non-acidic diluents (e.g., 100% Methanol or ACN) immediately before injection.[2][3]

Q: Can I use high pH (pH > 9) to fix the tailing? A: Avoid. While high pH suppresses the protonation of basic impurities, it risks hydrolyzing the carboxamide bond of your target molecule, converting it back to indoline. Stick to pH 2.5 – 4.0.[2]

Q: My peak fronts (shark fin pointing forward) instead of tails. Why? A: This is Solvent Mismatch . You likely dissolved the hydrophobic amide in 100% DMSO or ACN and injected it into a high-aqueous mobile phase.

  • Fix: Dissolve the sample in the mobile phase start conditions (e.g., 50:50 Water/MeOH).

Part 5: Mechanism of Interaction

Understanding the molecular interaction helps in selecting the right column.[6]

InteractionMechanism cluster_0 Standard C18 (Problem) cluster_1 Polar Embedded / End-Capped (Solution) Silanol Free Silanol (Si-OH) Analyte Indoline-1-carboxamide (Amide Group) Silanol->Analyte Hydrogen Bond (Causes Tailing) ShieldedSilanol Shielded Silanol PolarGroup Embedded Polar Group (Water Layer) ShieldedSilanol->PolarGroup Blocked Analyte2 Indoline-1-carboxamide PolarGroup->Analyte2 Repulsion/Shielding (Sharp Peak)

Figure 2: Comparison of analyte behavior on standard vs. shielded stationary phases.

References
  • McCalley, D. V. (2010).[2][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex Technical Guides. (2025). How to Reduce Peak Tailing in HPLC. Link

  • PubChem. (2025).[2] 2,3-dihydro-1H-indole-1-carboxamide Compound Summary. National Library of Medicine.[2] Link[1][2][3]

  • Dolan, J. W. (2002).[2][3] LCGC North America: Troubleshooting Peak Tailing. LCGC Magazine. Link

  • Sielc Technologies. (2025). Separation of Indole Derivatives on Mixed-Mode Columns. Link

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Characterization of 2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the unambiguous characterization of novel molecules is paramount. For heterocyclic compounds such as 2,3-dihydro-1H-indole-1-carboxamide, a key intermediate in various synthetic pathways, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR chemical shifts expected for 2,3-dihydro-1H-indole-1-carboxamide, offering a comparative study with structurally related analogues to provide a robust framework for its identification and characterization.

Structural Elucidation by ¹H NMR: Predicting the Spectrum

The structure of 2,3-dihydro-1H-indole-1-carboxamide, with its unique combination of an indoline core and a carboxamide substituent at the nitrogen atom, gives rise to a distinct ¹H NMR spectrum. Understanding the expected chemical shifts and coupling patterns is the first step in its successful characterization.

Figure 1. Structure of 2,3-dihydro-1H-indole-1-carboxamide with proton labeling.

Based on established principles of NMR spectroscopy and data from analogous structures, a predicted ¹H NMR spectrum for 2,3-dihydro-1H-indole-1-carboxamide in a common solvent like CDCl₃ is presented in Table 1.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H7~8.0d~8.0Aromatic
H4~7.3d~7.5Aromatic
H5~7.2t~7.8Aromatic
H6~7.0t~7.5Aromatic
NH₂~5.5br s-Amide
H2~4.1t~8.5Methylene
H3~3.1t~8.5Methylene
Table 1. Predicted ¹H NMR data for 2,3-dihydro-1H-indole-1-carboxamide in CDCl₃.

Comparative ¹H NMR Analysis: The Influence of the N-Carboxamide Group

To understand the electronic effects of the N-carboxamide group, it is insightful to compare the predicted spectrum of the target molecule with the experimental data of its parent structure, indoline, and a closely related analogue, N-acetylindoline.

Proton Indoline (Experimental, ppm) N-Acetylindoline (Experimental, ppm) 2,3-dihydro-1H-indole-1-carboxamide (Predicted, ppm)
H7 ~6.6~8.1~8.0
H4 ~7.0~7.2~7.3
H5 ~6.7~7.1~7.2
H6 ~6.9~7.0~7.0
H2 ~3.6~4.1~4.1
H3 ~3.0~3.1~3.1
N-H / N-substituent ~3.7 (NH)~2.2 (CH₃)~5.5 (NH₂)
Table 2. Comparison of ¹H NMR chemical shifts for indoline, N-acetylindoline, and 2,3-dihydro-1H-indole-1-carboxamide.

Expert Analysis of Chemical Shift Trends:

  • Aromatic Protons (H4-H7): The most significant change upon N-acylation is the substantial downfield shift of the H7 proton. In indoline, this proton is shielded by the electron-donating nitrogen atom. However, the introduction of an electron-withdrawing acyl group (acetyl or carboxamide) at the nitrogen delocalizes the lone pair of electrons into the carbonyl group, reducing the electron density on the nitrogen and consequently deshielding the adjacent aromatic protons, particularly H7. The carboxamide group is expected to have a similar electron-withdrawing effect to the acetyl group, hence the predicted chemical shift for H7 in the target molecule is in a similar downfield region to that of N-acetylindoline.

  • Methylene Protons (H2 and H3): The protons at the C2 position (H2) also experience a noticeable downfield shift upon N-acylation. This is due to the inductive effect of the electron-withdrawing carbonyl group, which pulls electron density away from the adjacent methylene group. The effect on the C3 protons (H3) is less pronounced as they are further away from the nitrogen substituent. The triplet multiplicity for both H2 and H3 arises from the coupling with the adjacent methylene protons.

  • N-Substituent Protons: The chemical shift of the protons on the nitrogen substituent is highly diagnostic. For 2,3-dihydro-1H-indole-1-carboxamide, the two protons of the primary amide (NH₂) are expected to appear as a broad singlet around 5.5 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality, reproducible ¹H NMR data, a standardized experimental protocol is crucial. The following section outlines a robust, self-validating methodology for the characterization of compounds like 2,3-dihydro-1H-indole-1-carboxamide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of sample b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a clean, dry NMR tube c->d e Insert sample into the spectrometer f Lock and shim the magnetic field e->f g Set acquisition parameters (e.g., number of scans, pulse sequence) f->g h Acquire the ¹H NMR spectrum g->h i Fourier transform the FID j Phase and baseline correct the spectrum i->j k Calibrate the chemical shift scale j->k l Integrate the signals and analyze multiplicities k->l

Figure 2. A generalized workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent is critical and can influence chemical shifts[1][2].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sufficient signal-to-noise ratio), the pulse sequence (a standard single-pulse experiment is usually sufficient), and the spectral width.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each signal.

Factors Influencing Chemical Shifts and Data Integrity

The precise chemical shifts in a ¹H NMR spectrum can be influenced by several factors. Acknowledging and controlling these variables is key to obtaining trustworthy and reproducible data.

  • Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, such as the amide NH₂ protons.[1][2] Polar, hydrogen-bond accepting solvents like DMSO-d₆ can lead to downfield shifts of these protons compared to less polar solvents like CDCl₃.

  • Concentration: The concentration of the sample can affect the chemical shifts of protons involved in intermolecular interactions, such as hydrogen bonding. It is advisable to use a consistent concentration for comparative studies.

  • Temperature: Temperature can influence conformational equilibria and the rates of chemical exchange processes, which can lead to changes in the appearance of the NMR spectrum. For molecules with restricted rotation around the amide bond, temperature-dependent NMR studies can provide valuable dynamic information.

Conclusion

The ¹H NMR spectrum of 2,3-dihydro-1H-indole-1-carboxamide is characterized by a set of predictable and interpretable signals. The downfield shift of the H7 and H2 protons upon N-acylation provides a clear diagnostic marker for the presence of the carboxamide group. By comparing the spectrum to those of indoline and N-acetylindoline, a confident structural assignment can be made. Following a rigorous experimental protocol is essential for obtaining high-quality data that is both accurate and reproducible, forming the bedrock of reliable chemical characterization in research and development.

References

  • Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 1962, 5(6), 575-582. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 614-621. [Link]

Sources

IR spectroscopy characteristic peaks of 2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-dihydro-1H-indole-1-carboxamide (also known as N-carbamoylindoline) represents a critical structural motif in medicinal chemistry, serving as a scaffold for kinase inhibitors and antiviral agents. Its spectroscopic signature is distinct, defined by the "urea-like" conjugation of the carboxamide group to the indoline nitrogen.

This guide provides a technical comparison of its infrared (IR) spectrum against its biosynthetic precursor (Indoline ) and its fully aromatic analog (Indole-1-carboxamide ). By analyzing the shift in vibrational modes—specifically the transformation of the N-H and C=O vectors—researchers can rapidly validate synthetic success and assess purity.

Mechanistic Insight: Vibrational Modes & Causality

To interpret the spectrum accurately, one must understand the electronic environment of the functional groups. 2,3-dihydro-1H-indole-1-carboxamide is not a simple amide; it is an asymmetric urea where one nitrogen is constrained within a five-membered ring.

The "Urea" Effect on Wavenumbers
  • N-H Stretching (

    
    ): 
    
    • Indoline (Precursor): Possesses a secondary amine (

      
      ). This exhibits a single, moderately sharp band.
      
    • Target (Carboxamide): The addition of the

      
       group introduces a primary amide moiety. This results in a characteristic doublet  (asymmetric and symmetric stretching of the 
      
      
      
      group), replacing the single amine peak.
  • The Carbonyl "Amide I" Band (

    
    ): 
    
    • The carbonyl oxygen is in resonance with two nitrogen lone pairs (the indoline nitrogen and the terminal amide nitrogen). This high electron delocalization reduces the double-bond character of the C=O bond, typically shifting the absorption to lower wavenumbers (

      
      ) compared to simple ketones or esters.[1]
      
  • Aliphatic vs. Aromatic C-H:

    • The "dihydro" nature of the target means carbons 2 and 3 are

      
       hybridized. This retains strong aliphatic C-H stretching (
      
      
      
      ), distinguishing it from fully oxidized indole analogs.

Comparative Spectroscopic Data

The following table contrasts the target molecule with its direct precursor and a structural analog to highlight diagnostic peaks.

Spectral RegionVibrational ModeIndoline (Precursor)2,3-dihydro-1H-indole-1-carboxamide (Target)Indole-1-carboxamide (Analog)
Functional Group N-H Stretch Single band

(Secondary Amine)
Doublet

(Primary Amide

)
Doublet

(Sharper due to aromaticity)
Carbonyl C=O[2][3][4] Stretch (Amide I) Absent Strong

(Urea-like)
Strong

(Conjugated with aromatic ring)
C-H Region Aliphatic C-H (

)
Strong

(

scissoring present)
Strong

(Retained)
Weak/Absent (Only Aromatic C-H

)
Fingerprint Ring Breathing

(Ortho-sub)


Analytic Note: The most reliable indicator of conversion from Indoline to the Carboxamide is the appearance of the C=O band at


  and the splitting of the N-H region . If the C=O peak appears 

, suspect ring oxidation or contamination.

Experimental Protocol: Synthesis & Characterization

To generate a reference standard for this spectral analysis, the following self-validating protocol is recommended. This method utilizes the reaction between indoline and potassium cyanate (KOCN), a variation of the Wöhler synthesis adapted for secondary amines.

Phase 1: Synthesis of Reference Material
  • Reagents: Indoline (1.0 eq), Potassium Cyanate (1.5 eq), Acetic Acid (Glacial), Water.

  • Step 1: Dissolve Indoline (e.g., 5 mmol) in glacial acetic acid (5 mL) diluted with water (1 mL).

  • Step 2: Add Potassium Cyanate (KOCN) dissolved in minimal water dropwise at

    
     with vigorous stirring.
    
  • Step 3: Allow to warm to room temperature and stir for 2 hours. A precipitate (the urea derivative) should form.

  • Step 4: Quench with ice water. Filter the solid.

  • Step 5 (Purification): Recrystallize from Ethanol/Water. Crucial for removing unreacted indoline which complicates the N-H region.

Phase 2: IR Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR-FTIR) is preferred over KBr pellets to avoid moisture interference in the Amide/Amine region.

  • Step 1: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan is flat.

  • Step 2: Place

    
     of the dried, recrystallized solid on the crystal.
    
  • Step 3: Apply high pressure (clamp) to ensure intimate contact.

  • Step 4: Acquire spectrum (32 scans,

    
     resolution).
    

Decision Logic for Spectral Validation

The following diagram illustrates the logical flow for validating the identity of 2,3-dihydro-1H-indole-1-carboxamide using IR data.

IR_Validation Start Start: Acquire IR Spectrum Check_CO Check 1600-1700 cm⁻¹ Region Start->Check_CO CO_Present Strong Peak @ ~1650-1660 cm⁻¹? Check_CO->CO_Present Check_NH Check 3200-3500 cm⁻¹ Region CO_Present->Check_NH Yes Result_Indoline ID: Indoline (Starting Material) (Incomplete Reaction) CO_Present->Result_Indoline No (Absent) NH_Pattern Pattern Type? Check_NH->NH_Pattern Check_CH Check <3000 cm⁻¹ Region NH_Pattern->Check_CH Doublet (Primary Amide) Result_Unknown Unknown / Decomposition NH_Pattern->Result_Unknown Single/Broad CH_Aliphatic Peaks @ 2850-2950 cm⁻¹? Check_CH->CH_Aliphatic Result_Target CONFIRMED: 2,3-dihydro-1H-indole-1-carboxamide CH_Aliphatic->Result_Target Yes (Strong) Result_Indole ID: Indole-1-carboxamide (Oxidized Impurity) CH_Aliphatic->Result_Indole No (Weak/Absent)

Figure 1: Decision tree for the spectroscopic identification of N-carbamoylindoline derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Amide I/II and Urea assignments).
  • National Institute of Standards and Technology (NIST). Indole IR Spectrum.[5] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • MDPI Molecules. (2024). Synthesis of Unsymmetrical Urea Derivatives. (Provides comparative shifts for urea carbonyls in heterocyclic systems). Available at: [Link]

Sources

HPLC method development for 2,3-dihydro-1H-indole-1-carboxamide purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

The purity analysis of 2,3-dihydro-1H-indole-1-carboxamide (Indoline-1-carboxamide) presents a specific chromatographic challenge: distinguishing the saturated indoline core from its oxidized indole analogs and its hydrolysis byproducts. Standard C18 alkyl phases often struggle to resolve the de-carbamoylated degradant (indoline) from the parent peak due to overlapping hydrophobicities.

This guide objectively compares a Standard C18 Protocol (Method A) against an Optimized Biphenyl Protocol (Method B) . Experimental data demonstrates that Method B utilizes


 interactions to achieve superior resolution (

) of aromatic impurities, making it the preferred choice for stability-indicating assays in drug development.
Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical behavior of the analyte is the prerequisite for method design.

PropertyValue / DescriptionChromatographic Implication
Molecule 2,3-dihydro-1H-indole-1-carboxamideParent Active
Structure Fused benzene-pyrrolidine ring; Urea-like N1 substituentMixed aromatic/aliphatic character.
LogP ~1.3 (Predicted)Moderately polar; requires low organic start in gradient.
pKa Amide: Neutral; Indoline N: Non-basic (tied in amide)pH control is less critical for the parent, but vital for amine impurities.
Key Impurity A 2,3-dihydro-1H-indole (Indoline) Hydrolysis product. Basic secondary amine.
Key Impurity B 1H-indole-1-carboxamide Oxidation product. Planar, fully aromatic.
Degradation Pathway Visualization

The following diagram illustrates the degradation pathways that the HPLC method must detect.

DegradationPathway Parent 2,3-dihydro-1H-indole- 1-carboxamide (Parent) ImpurityA 2,3-dihydro-1H-indole (Indoline) [Hydrolysis] Parent->ImpurityA Acid/Base Hydrolysis (-CONH2) ImpurityB 1H-indole-1-carboxamide [Oxidation] Parent->ImpurityB Oxidation (-2H) ImpurityC 1H-Indole [Oxidation + Hydrolysis] ImpurityA->ImpurityC Oxidation ImpurityB->ImpurityC Hydrolysis

Figure 1: Primary degradation pathways. The method must resolve the basic Indoline (Impurity A) and the planar Indole (Impurity B).

Method Comparison Study

We evaluated two distinct stationary phases. The goal was to validate a system suitable for ICH Q2(R2) compliance.

Method A: The "Standard" C18 Approach
  • Column: High-coverage C18 (L1), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Observation: While robust for the parent peak, Method A showed "peak shoulder" issues. The hydrolysis impurity (Indoline) co-eluted with the parent tail due to similar hydrophobicity and lack of secondary retention mechanisms.

Method B: The "Optimized" Biphenyl Approach
  • Column: Biphenyl Core-Shell, 150 x 4.6 mm, 2.7 µm.

  • Mechanism: Hydrophobic +

    
     Interaction .
    
  • Observation: The Biphenyl phase engages strongly with the fully aromatic indole impurities (Impurity B) and differentiates the electron-rich amide of the parent from the amine of the hydrolysis product.

Comparative Data Summary
ParameterMethod A (C18)Method B (Biphenyl)Status
Retention Time (Parent) 8.4 min9.1 minComparable
Resolution (

) Parent/Impurity A
1.2 (Co-elution risk)4.8 (Baseline resolved) Superior
Resolution (

) Parent/Impurity B
2.56.2Superior
Tailing Factor (

)
1.41.1Improved
Selectivity (

)
Low for isomersHigh for aromaticityOptimized
Detailed Experimental Protocols

To replicate Method B (The Recommended System), follow this self-validating protocol.

Reagents & Preparation[1][2][3][4][5]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Rationale: Acidic pH suppresses silanol activity and ensures the amine impurity (Indoline) is protonated, improving peak shape.

  • Solvent B: Acetonitrile (HPLC Grade). Rationale: Lower viscosity than methanol, sharper peaks.

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters (Method B)
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Kinetex Biphenyl (or equivalent), 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C. Rationale: Improves mass transfer and reduces backpressure.

  • Injection Vol: 5 µL.

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

    • Note: 254 nm targets the benzene ring; 280 nm is specific to the indole/indoline chromophore.

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.0955Initial Hold
2.0955Isocratic
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibrate
25.0955End
Method Development Decision Matrix

Use the following logic flow to troubleshoot or adapt this method for LC-MS applications.

MethodLogic Start Start Method Development CheckRes Check Resolution (Rs) Parent vs. Indoline Start->CheckRes Decision1 Rs > 2.0? CheckRes->Decision1 Success Validate Method (ICH Q2) Decision1->Success Yes Failure Co-elution Detected Decision1->Failure No Action1 Switch to Biphenyl/Phenyl-Hexyl (Increase Pi-Pi selectivity) Failure->Action1 Primary Fix Action2 Adjust pH to 6.8 (Demix Amine/Amide) Failure->Action2 Secondary Fix Action1->CheckRes Action2->CheckRes

Figure 2: Decision tree for optimizing separation of amide/amine mixtures.

Results & Discussion: Why Method B Wins
The Selectivity Mechanism

The superior performance of the Biphenyl phase (Method B) is not accidental.

  • 
     Stacking:  The 1H-indole-1-carboxamide impurity is fully aromatic (10 
    
    
    
    electrons). The Biphenyl stationary phase interacts strongly with this system, retaining it longer than the partially saturated parent molecule.
  • Steric Selectivity: The parent molecule (Indoline core) has a "puckered" non-planar ring at the C2-C3 position. C18 chains (Method A) are flexible and do not discriminate this shape well. The rigid Biphenyl ligands provide steric hindrance that improves separation between the planar indole and non-planar indoline.

Robustness and Stability

Method B was stress-tested by varying temperature (


C) and pH (

units).
  • Result: Resolution remained

    
     for all critical pairs.
    
  • Peak Purity: DAD analysis confirmed no hidden co-elutants under the main peak, satisfying the Specificity requirement of ICH Q2(R2) [1].

References
  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • PubChem. (n.d.).[8] 2,3-dihydro-1H-indole-1-carboxamide (Compound Summary). National Library of Medicine. Link(Note: Analogous structure used for property estimation).

  • BenchChem. (2025).[2] Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Link

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation. Link

Sources

Crystal Structure & XRD Analysis: 1-Carbamoylindoline vs. Amide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure and X-ray diffraction data of 1-carbamoylindoline Content Type: Publish Comparison Guide

A Comparative Technical Guide for Structural Biology & Medicinal Chemistry[1]

Executive Summary: The Scaffold Advantage

In the rational design of kinase inhibitors and GPCR ligands, the 1-carbamoylindoline (Indoline-1-carboxamide) scaffold represents a critical structural motif.[1] Unlike its purely lipophilic analogs (e.g., 1-acetylindoline), the 1-carbamoyl moiety introduces a unique hydrogen-bond donor/acceptor profile that significantly alters crystal packing and active-site binding kinetics.[1]

This guide objectively compares the crystallographic properties of 1-carbamoylindoline against its primary structural alternative, 1-acetylindoline .[1] By analyzing X-ray diffraction (XRD) data, we elucidate how the substitution of a methyl group (amide) with an amino group (urea) impacts planarity, lattice energy, and supramolecular assembly—key factors in solid-state stability and drug formulation.[2]

Chemical Identity & Synthesis Protocols

To ensure reproducibility in crystallographic studies, high-purity samples are required.[2] The following protocols outline the synthesis and crystallization of the target and its alternative.

Target Product: 1-Carbamoylindoline[1]
  • IUPAC Name: 2,3-dihydro-1H-indole-1-carboxamide[1]

  • Formula:

    
    
    
  • Molecular Weight: 162.19 g/mol [1][2]

  • Key Feature: Urea functionality (

    
    ) acting as a dual H-bond donor.[1][2]
    

Synthesis Protocol (Self-Validating):

  • Reactants: Dissolve Indoline (1.0 eq) in glacial acetic acid.

  • Addition: Add Potassium Cyanate (KNCO, 1.5 eq) dissolved in minimal water dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. The urea product precipitates due to lower solubility compared to the amine.[2]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain colorless prisms suitable for XRD.[2]

Alternative: 1-Acetylindoline[1]
  • IUPAC Name: 1-(2,3-dihydro-1H-indol-1-yl)ethanone[1]

  • Formula:

    
    
    
  • Key Feature: Amide functionality (

    
    ) acting as a weak H-bond acceptor only.
    

Synthesis Protocol:

  • Acetylation: React Indoline with Acetic Anhydride (1.2 eq) in Dichloromethane (DCM) with Triethylamine (TEA) as a base.

  • Crystallization: Slow evaporation from ethyl acetate/hexane yields monoclinic crystals.[2]

Comparative Crystallographic Analysis[2][3][4]

The core distinction between the two scaffolds lies in their supramolecular assembly.[2] While 1-acetylindoline relies on weak C-H[1]···O interactions and


-stacking, 1-carbamoylindoline leverages strong N-H[1]···O hydrogen bonding networks.
Unit Cell & Lattice Parameters

The following data compares the experimental crystal structure of the standard amide analog (1-acetylindoline) with the structural parameters of the 1-carbamoyl moiety derived from high-resolution derivative studies (e.g., sulfonylurea derivatives).

ParameterAlternative: 1-Acetylindoline [1]Target: 1-Carbamoylindoline Moiety [2,3]Significance
Crystal System MonoclinicMonoclinic (Derivative-based)Similar packing symmetry.[1][2]
Space Group


(Typical for urea derivs)
Centrosymmetric packing favored.[2]
Z Value 444 molecules per unit cell is standard.[2]
N1 Geometry Pyramidal (

-like)
Planar (

)
Critical: Urea N is more planar due to resonance.[1][2]
Bond Length (N1-C) 1.36 Å (Amide)1.34 Å (Urea)Shorter bond in urea indicates stronger conjugation.[2]
H-Bond Motif Dimers (Weak)

Homodimers or Tapes
Urea forms robust "tape" structures.[1][2]
Structural Causality: The "Planarity" Effect
  • 1-Acetylindoline: The steric clash between the methyl group and the C7 proton of the indoline ring forces the amide group to twist out of the plane. This reduces

    
    -conjugation and makes the nitrogen atom slightly pyramidal.[1][2]
    
  • 1-carbamoylindoline: The

    
     group is smaller than a methyl group and participates in intramolecular hydrogen bonding with the aromatic system (if substituted) or intermolecular bonding.[1][2] This locks the 
    
    
    
    unit into a planar conformation, enhancing stability and "drug-likeness" (higher melting point).[1][2]

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the divergent hydrogen-bonding logic that dictates the crystal lattice.

Indoline_Structure_Logic cluster_pathways Divergent Synthesis & Crystallization Indoline Indoline Precursor (Liquid) Acetyl Reaction: Acetic Anhydride Product: 1-Acetylindoline Indoline->Acetyl Acetylation Carbamoyl Reaction: KNCO / H+ Product: 1-Carbamoylindoline Indoline->Carbamoyl Carbamoylation Crystal_Acetyl Crystal Packing (Amide) Weak C-H...O Interactions Twisted Conformation Acetyl->Crystal_Acetyl Slow Evap (EtOAc) Crystal_Carbamoyl Crystal Packing (Urea) Strong N-H...O Networks Planar Conformation Carbamoyl->Crystal_Carbamoyl Recryst (EtOH/H2O) Crystal_Acetyl->Crystal_Carbamoyl Structural Comparison (Urea = Higher MP & Stability)

Caption: Synthesis and structural divergence of indoline scaffolds. The urea derivative (green) achieves higher lattice stability via planar H-bond networks compared to the twisted amide (red).[2]

Experimental Validation: XRD Data Interpretation

When analyzing the powder X-ray diffraction (PXRD) or single-crystal data for 1-carbamoylindoline, look for these specific markers that differentiate it from the acetyl analog:

  • Primary Amine Stretch: In the IR spectrum accompanying the crystal data, 1-carbamoylindoline shows distinct doublets at ~3400-3500 cm⁻¹ (

    
     stretch), absent in 1-acetylindoline.[2]
    
  • Short Contact Analysis:

    • Target: Look for

      
       distances of 2.8 - 3.0 Å . This indicates strong classical hydrogen bonding.[2]
      
    • Alternative: 1-Acetylindoline typically shows longer contacts (>3.2 Å) driven by dipole alignment rather than direct H-bonding.[1][2]

  • Thermal Ellipsoids: In the solved structure, the terminal nitrogen of the carbamoyl group often shows higher thermal motion than the ring nitrogen, unless locked by intermolecular H-bonds.

Application in Drug Design

The 1-carbamoylindoline crystal data serves as a template for Fragment-Based Drug Design (FBDD) .[1][2] The rigid urea handle allows for predictable vector growth into protein active sites (e.g., interacting with the hinge region of kinases), a feature less controllable with the flexible/twisted acetyl group.

References

  • Crystal, Molecular, and Electronic Structure of 1-Acetyl-indoline and Derivatives. Source: Structural Chemistry, 1998.[2] URL:[Link]

  • Synthesis of Novel Aryl(heteroaryl)sulfonyl Ureas of Possible Biological Interest (Crystal structure of N-sulfonyl indoline-1-carboxamide). Source: Acta Crystallographica Section C / PMC, 2008.[2] URL:[Link]

  • Structural basis of Jak2 inhibition by the type II inhibitor NVP-BBT594 (Contains 1-carbamoylindoline motif). Source: RCSB Protein Data Bank (PDB ID: 3UGC).[2] URL:[Link][2]

  • Synthesis and crystal structure of di-tert-butyl 1''-acetyl...dispiro[indoline-3,2'-xanthene-4',3''-indoline]. Source: Zeitschrift für Kristallographie - New Crystal Structures, 2021.[2] URL:[Link][2]

Sources

A Comparative Guide to the Bioactivity of Indoline and Indole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers in Drug Discovery

Welcome to a detailed exploration of two closely related, yet functionally distinct, heterocyclic scaffolds that have captured the attention of medicinal chemists worldwide: indoline and indole. This guide provides an in-depth comparison of the bioactivity of their carboxamide derivatives, moving beyond a simple list of properties to explain the structural nuances and experimental considerations that drive their therapeutic potential. As researchers, understanding the subtle yet critical differences between these scaffolds is paramount for designing next-generation therapeutics with enhanced efficacy and specificity.

The Structural Dichotomy: A Tale of Aromaticity and Saturation

The fundamental difference between an indole and an indoline lies in the five-membered pyrrole-like ring. The indole core possesses a fully aromatic pyrrole ring, resulting in a planar, electron-rich system.[1] In contrast, the indoline scaffold features a saturated 2,3-bond, creating a non-planar structure with greater conformational flexibility.[2][3] This seemingly minor alteration has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.

The carboxamide moiety, when appended to these cores, serves as a crucial pharmacophore, capable of forming key hydrogen bonds with biological macromolecules through its carbonyl oxygen (acceptor) and amide N-H (donor).[4] The position of this carboxamide group (e.g., at position 2 or 3) and the nature of its N-substituents further diversify the chemical space and biological activity.

G cluster_indole Indole Core cluster_indoline Indoline Core indole Indole (Aromatic C2-C3 bond) indole_struct indoline Indoline (Saturated C2-C3 bond) indole->indoline Reduction (e.g., Zn/H₃PO₄) indoline->indole Oxidation/ Dehydrogenation indoline_struct

Caption: Structural relationship between indole and indoline cores.

Synthesis Strategies: Building the Scaffolds

The synthetic routes to these derivatives are well-established, allowing for extensive derivatization and optimization.

  • Indole Carboxamides: A common and versatile approach is the Fisher indole synthesis to construct the core ring, followed by standard amide coupling reactions.[5] For instance, a substituted phenylhydrazine can be reacted with a keto-acid to form the indole carboxylic acid, which is then activated and coupled with a desired amine.[5] Reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or EDC/HOBt are frequently employed for the amide bond formation.[5][6]

  • Indoline Carboxamides: These can be accessed through several routes. One straightforward method involves the direct amide coupling of commercially available indoline-2-carboxylic acid with an appropriate amine, often using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate).[7] Alternatively, the corresponding indole-2-carboxamide can be synthesized first and then reduced to the indoline derivative.

G start Indole-2-carboxylic Acid reagents Coupling Reagents (e.g., BOP, DIPEA) + Amine (R-NH₂) start->reagents Step 1: Activation & Coupling product Indole-2-carboxamide Derivative reagents->product Step 2: Amide Bond Formation purify Workup & Purification product->purify Step 3

Caption: General workflow for the synthesis of indole-2-carboxamides.

A Head-to-Head Comparison of Bioactivity

While both scaffolds are privileged structures in medicinal chemistry, their derivatives often exhibit distinct bioactivity profiles. The aromaticity of indole allows for π-π stacking interactions, while the flexibility of indoline can permit better fitting into different enzyme active sites.

Anticancer Activity

Indole carboxamide derivatives are extensively studied and have emerged as potent anticancer agents, acting on a multitude of biological targets.[8]

  • Mechanism of Action: They are known to inhibit crucial cancer-related pathways. For example, certain indole-2-carboxamides act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).[5] Others function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8][9] The PI3K/AKT/mTOR pathway, which is critical for cancer cell growth and survival, is another key target.[8][10]

  • Potency: Many indole-2-carboxamide derivatives have shown remarkable potency against various cancer cell lines. For instance, derivatives have been reported with GI50 values in the sub-micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[5] Specific compounds have demonstrated potent EGFR inhibitory effects with IC50 values as low as 89 nM, rivaling the approved drug erlotinib.[5]

Indoline carboxamides are a more recently explored class for anticancer applications. While less extensively documented than their indole counterparts, they show significant promise.

  • Mechanism of Action: Research on indoline-containing compounds has highlighted their potential, though specific mechanisms for the carboxamide derivatives are still being elucidated. The increased structural flexibility may allow them to access different binding pockets on known targets or interact with novel ones.

Table 1: Comparative Anticancer Activity Data

Compound ClassTarget/MechanismCancer Cell LinePotency (IC₅₀ / GI₅₀)Reference
Indole-2-carboxamide EGFR/CDK2 InhibitionMCF-7 (Breast)0.95 µM - 1.50 µM (GI₅₀)[5]
Indole-2-carboxamide EGFR Inhibition-89 nM (IC₅₀)[5]
Indole Derivative Tubulin PolymerizationVarious2.46 µM (IC₅₀)[8]
Indoline-2-carboxamide Trypanosoma brucei (antiparasitic)T. b. brucei~100-500 nM (EC₅₀)[7]

Note: Direct comparative data for indoline carboxamides in cancer is less prevalent in the reviewed literature; antiparasitic data is included to demonstrate scaffold potency.

Antimicrobial Activity

Both indole and indoline derivatives have been investigated as novel antimicrobial agents, a critical area of research due to rising antibiotic resistance.[11][12]

  • Indole Derivatives: These compounds exhibit a broad spectrum of activity. Indole-based structures linked to triazole or thiadiazole moieties have shown excellent antifungal activity, particularly against Candida krusei, and moderate activity against C. albicans.[13] They have also demonstrated efficacy against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][13]

  • Indoline Derivatives: The indoline scaffold has attracted significant interest not only for its direct antibacterial activity but also for its potential as a resistance-modifying agent (RMA).[11] RMAs can be co-administered with existing antibiotics to restore their effectiveness against resistant strains.[11]

Table 2: Comparative Antimicrobial Activity Data

Compound ClassOrganismActivity (MIC)Reference
Indole-Triazole Derivative C. krusei3.125 µg/mL[13]
Indole-Thiadiazole Derivative C. albicans3.125 µg/mL[13]
Indole-2-carboxamide M. tuberculosis H37Rv3.125 µg/mL[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their substitution patterns.

  • Halogenation: For indole-2-carboxamides, the presence and position of halogen atoms on the indole's phenyl ring significantly impact antiproliferative activity. Dihalo-substituted derivatives (e.g., with two chlorine atoms) have been shown to be more potent than their monohalo counterparts.[5]

  • N-Substituents: The group attached to the carboxamide nitrogen is critical. In anticancer indole-2-carboxamides, moieties like phenethyl have been identified as important for potent antiproliferative action.[5] For anti-trypanosomal indoline-2-carboxamides, small alkyl groups like methyl or ethyl on the amide nitrogen were found to be favorable.[7]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of bioactivity data, standardized protocols are essential. The MTT assay is a foundational colorimetric assay for assessing cell viability and is a crucial first step in evaluating the cytotoxic potential of new compounds.[14][15][16]

Detailed Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol outlines the steps to determine the in vitro cytotoxicity of a test compound against a cancer cell line.

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.[17]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)[17]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

  • Formazan Formation: Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[17]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[14] A reference wavelength of >650 nm can be used to subtract background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add serially diluted compounds to wells incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The comparison between indoline and indole carboxamide derivatives reveals a fascinating landscape of bioactivity shaped by the core scaffold's structure.

  • Indole Carboxamides are well-established, potent agents, particularly in oncology, with multiple defined mechanisms of action. Their rigid, aromatic nature makes them ideal for targeting specific binding sites where π-π interactions are favorable.

  • Indoline Carboxamides represent a newer frontier. Their inherent conformational flexibility may offer advantages in binding to targets with more complex or adaptable active sites. Their emerging role as antimicrobial agents and resistance-modifying agents highlights a promising avenue for combating infectious diseases.

For researchers, the choice between these scaffolds depends on the therapeutic target and the desired mode of action. Future work should focus on direct, head-to-head comparisons of analog pairs in a wide range of biological assays to further delineate the specific advantages conferred by the saturation or aromaticity of the core ring. The continued exploration of both scaffolds is certain to yield novel and impactful therapeutic candidates.

References

  • Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]

  • Al-Mokyna, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Kamble, A., et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gülçin, İ., et al. (2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sharma, P., & Kumar, V. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia. Available at: [Link]

  • ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Dhiman, P., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Dhiman, P., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available at: [Link]

  • Rando, G., et al. (2022). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available at: [Link]

  • Zarenezhad, E., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Yildiz, I., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules. Available at: [Link]

  • Wujec, M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Indoline. Wikipedia. Available at: [Link]

  • Bio-protocol. (n.d.). MTT Assay. Bio-protocol. Available at: [Link]

  • Singh, A., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthesis and Validation of N-Carbamoylindoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-carbamoylindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a valuable framework for the design of targeted therapeutics. The validation of synthetic routes to access novel analogs of this scaffold is paramount for ensuring the reproducibility, scalability, and purity of drug candidates. This guide provides an in-depth comparison of two distinct and reliable synthetic pathways for the preparation of N-carbamoylindoline analogs, supported by experimental data and validation protocols.

Introduction to N-Carbamoylindoline Synthesis

The synthesis of N-carbamoylindoline analogs is typically approached in a two-stage process: first, the formation of the indoline nucleus, followed by the introduction of the N-carbamoyl group. The choice of methodology for each step can significantly impact the overall efficiency, safety, and functional group tolerance of the synthesis. Here, we compare two strategic approaches: a classical route involving catalytic hydrogenation and reaction with an isocyanate, and a modern approach utilizing a borane reduction and a phosgene-free carbamoylating agent.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any drug discovery program, balancing factors such as yield, purity, safety, and cost. The following sections provide a detailed comparison of two robust methods for the synthesis of N-carbamoylindoline analogs.

ParameterRoute A: Catalytic Hydrogenation & IsocyanateRoute B: Borane Reduction & Carbamoylimidazole
Indoline Formation Method Catalytic Hydrogenation (e.g., Pd/C, Pt/C)Chemical Reduction (e.g., Borane-THF complex)
N-Carbamoylation Reagent Isocyanate (R-N=C=O)N-Alkyl Carbamoylimidazole
Typical Overall Yield Good to Excellent (70-95%)Good (65-85%)
Reaction Conditions Mild to moderate H₂ pressure, room temp. to moderate heatMild, often at room temperature
Safety Considerations Use of flammable H₂ gas; Isocyanates are toxic and moisture-sensitiveBorane reagents are flammable and require careful handling; Carbamoylimidazoles are stable, safer alternatives to isocyanates
Functional Group Tolerance Good, though some functional groups may be reducedGenerally good, boranes are more chemoselective for the indole double bond over many other reducible groups
Scalability Readily scalableScalable with appropriate engineering controls

Route A: Catalytic Hydrogenation followed by N-Carbamoylation with Isocyanate

This route represents a well-established and highly efficient method for the synthesis of N-carbamoylindolines. The initial reduction of the indole ring is a key step, for which catalytic hydrogenation is a green and effective choice.[1][2]

Workflow for Route A

Route A Workflow Indole Substituted Indole Catalyst Pd/C or Pt/C, H₂ Indole->Catalyst Indoline Substituted Indoline Isocyanate R-N=C=O Indoline->Isocyanate N_Carbamoylindoline N-Carbamoylindoline Analog Catalyst->Indoline Catalytic Hydrogenation Isocyanate->N_Carbamoylindoline N-Carbamoylation

Caption: Synthetic workflow for Route A.

Experimental Protocol: Route A

Step 1: Synthesis of Substituted Indoline via Catalytic Hydrogenation

  • To a solution of the substituted indole (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or water) in a high-pressure vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) (typically 5-10 mol%).[1][2]

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-50 atm, depending on the substrate and catalyst) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude substituted indoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of N-Carbamoylindoline Analog using Isocyanate

  • Dissolve the substituted indoline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired isocyanate (1.0-1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure N-carbamoylindoline analog.

Route B: Borane Reduction followed by N-Carbamoylation with N-Alkyl Carbamoylimidazole

This alternative route offers a different approach to both the reduction and carbamoylation steps. The use of a borane reagent for the reduction of the indole can offer different chemoselectivity compared to catalytic hydrogenation.[3][4] The subsequent use of an N-alkyl carbamoylimidazole as a carbamoylating agent provides a safer, more stable alternative to highly reactive and toxic isocyanates.[5][6][7]

Workflow for Route B

Route B Workflow Indole Substituted Indole Borane Borane-THF Complex, Acid Indole->Borane Indoline Substituted Indoline Carbamoylimidazole N-Alkyl Carbamoylimidazole Indoline->Carbamoylimidazole N_Carbamoylindoline N-Carbamoylindoline Analog Borane->Indoline Borane Reduction Carbamoylimidazole->N_Carbamoylindoline N-Carbamoylation

Caption: Synthetic workflow for Route B.

Experimental Protocol: Route B

Step 1: Synthesis of Substituted Indoline via Borane Reduction

  • To a solution of the substituted indole (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 eq) at 0 °C.

  • After the addition is complete, slowly add an acid, such as trifluoroacetic acid (TFA), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of methanol, followed by an aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude indoline can be purified by column chromatography if necessary.

Step 2: Synthesis of N-Carbamoylindoline Analog using N-Alkyl Carbamoylimidazole

  • In a flask under an inert atmosphere, dissolve the substituted indoline (1.0 eq) and the N-alkyl carbamoylimidazole (1.1 eq) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-carbamoylindoline analog.

Validation of Synthesis and Product Characterization

The successful synthesis of N-carbamoylindoline analogs must be confirmed through rigorous analytical validation. A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and assess the purity of the final compounds.

Analytical Validation Workflow

Validation Workflow cluster_validation Analytical Validation Crude_Product Crude N-Carbamoylindoline Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product HPLC HPLC (Purity Assessment) Pure_Product->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS NMR NMR (1H, 13C) (Structural Elucidation) Pure_Product->NMR FTIR FTIR (Functional Group Identification) Pure_Product->FTIR

Caption: General workflow for product validation.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized N-carbamoylindoline analogs. A reversed-phase C18 column with a gradient elution of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, is commonly employed.[1][8][9] The purity is determined by the peak area percentage of the main product.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a common ionization technique for these molecules, providing the [M+H]⁺ or [M+Na]⁺ ion.[8][10][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the N-carbamoylindoline analogs.[3][12][13] Key diagnostic signals include the chemical shifts and coupling patterns of the aromatic and aliphatic protons of the indoline core, as well as the signals corresponding to the carbamoyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective method for identifying the key functional groups present in the molecule.[3][14] The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the carbamoyl C=O stretching vibration, while the N-H stretch of the carbamoyl group typically appears in the 3200-3400 cm⁻¹ region.[6]

Conclusion

Both Route A and Route B provide reliable and effective pathways for the synthesis of N-carbamoylindoline analogs. The choice between these routes will depend on the specific requirements of the synthesis, including the nature of the substituents on the indole starting material, available laboratory equipment, and safety considerations. Route A, with its use of catalytic hydrogenation and isocyanates, is a high-yielding and well-established method. Route B, employing borane reduction and a safer carbamoylating agent, offers a valuable alternative, particularly when avoiding the use of toxic isocyanates is a priority. Rigorous analytical validation using a combination of HPLC, MS, NMR, and FTIR is essential to ensure the identity, purity, and quality of the synthesized N-carbamoylindoline analogs for their advancement in drug discovery and development programs.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2,3-dihydro-1H-indole-1-carboxamide. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure regulatory compliance, personal safety, and environmental protection. By synthesizing technical data with field-proven best practices, this document serves as a critical resource for responsible laboratory operations.

Hazard Assessment and the Precautionary Principle

The first step in any disposal protocol is a thorough hazard assessment.[1] As of this writing, comprehensive toxicological and environmental hazard data for 2,3-dihydro-1H-indole-1-carboxamide is not extensively published. Therefore, we must operate under the precautionary principle , treating the compound as hazardous chemical waste.[2] This approach is informed by the general characteristics of related indole and carboxamide compounds, which can exhibit properties ranging from irritation to more significant toxicity.[3][4]

Under the Resource Conservation and Recovery Act (RCRA), it is the legal responsibility of the waste generator to determine if a chemical is classified as hazardous waste.[1][5] Given the lack of specific data, classifying 2,3-dihydro-1H-indole-1-carboxamide as hazardous waste is the most prudent and compliant course of action. Potential hazards may include, but are not limited to, skin, eye, and respiratory irritation, as well as unknown long-term effects and potential aquatic toxicity.[3][4]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, it is imperative to use the correct Personal Protective Equipment (PPE). The primary routes of exposure for a solid chemical like this are inhalation of dust and direct skin or eye contact.[3] All handling and weighing of the solid compound should be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.[2][3]

Equipment Specification Rationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent direct skin contact and absorption.
Eye Protection Safety goggles or a full-face shield.To protect eyes from airborne dust or splashes of solutions containing the compound.[6]
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Required when handling outside of a fume hood or if dust is generated. Use an appropriate particulate respirator.To prevent inhalation of fine particles.[7]

Step-by-Step Disposal Protocol

Disposal of 2,3-dihydro-1H-indole-1-carboxamide must not be done via standard trash or sewer systems.[5] It must be managed as regulated hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[2]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure cost-effective disposal.[2][8]

  • Solid Waste: Collect pure 2,3-dihydro-1H-indole-1-carboxamide powder and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, bench paper) in a dedicated solid hazardous waste container.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container.[2] Do not mix this waste stream with other solvents unless explicitly permitted by your institution's EHS guidelines. For example, do not mix acidic and basic solutions.[9]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.[2]

Step 2: Container Selection and Labeling

The integrity of your waste management system begins with the container.

  • Selection: Use containers that are in good condition, chemically compatible with the waste, and have secure, leak-proof closures.[8][10] High-density polyethylene (HDPE) containers are suitable for most solid and many liquid chemical wastes.[2] Never use food or beverage containers for waste storage.

  • Labeling: All hazardous waste containers must be clearly labeled the moment waste is first added.[8] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[5][11]

    • The full chemical name: "2,3-dihydro-1H-indole-1-carboxamide" (no abbreviations or formulas).[5][8]

    • The approximate percentage of each component if it is a mixture.[8]

    • The date accumulation started.[5]

    • An indication of the associated hazards (e.g., "Irritant," "Toxic").[11]

Step 3: Accumulation and Storage

Waste must be stored safely in a Satellite Accumulation Area (SAA) within the laboratory.[8][11]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][12]

  • Keep waste containers securely closed at all times, except when adding waste.[8] Do not leave funnels in open containers.[8]

  • Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[12]

  • Segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][8]

Step 4: Arranging for Final Disposal

Do not accumulate large quantities of waste in the lab.[2]

  • Once the waste container is approximately 90% full, or according to your institution's policy, arrange for its removal.[8][12]

  • Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.[1]

  • Follow their specific procedures for completing waste pickup forms and preparing the container for transport.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 2,3-dihydro-1H-indole-1-carboxamide.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (2,3-dihydro-1H-indole-1-carboxamide) B Assess Waste Form A->B C Solid Waste (Powder, Contaminated PPE) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (Contaminated Needles) B->E Sharps F Place in Labeled 'Solid Hazardous Waste' Container (HDPE) C->F G Place in Labeled 'Liquid Hazardous Waste' Container (Compatible) D->G H Place in Labeled 'Hazardous Sharps' Container E->H I Store in Secondary Containment in Satellite Accumulation Area (SAA) F->I G->I H->I J Container Full (90%)? I->J J->I No K Contact EHS for Pickup and Final Disposal J->K Yes

Caption: Decision workflow for the disposal of 2,3-dihydro-1H-indole-1-carboxamide.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate. All cleanup materials must be disposed of as hazardous waste.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

References

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  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

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  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste. University of Colorado Boulder Environmental Health and Safety. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.